5-Deoxyarabinose
Description
BenchChem offers high-quality 5-Deoxyarabinose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Deoxyarabinose including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
16777-96-1 |
|---|---|
Molecular Formula |
C5H10O4 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
(2S,3R,4R)-2,3,4-trihydroxypentanal |
InChI |
InChI=1S/C5H10O4/c1-3(7)5(9)4(8)2-6/h2-5,7-9H,1H3/t3-,4-,5-/m1/s1 |
InChI Key |
WDRISBUVHBMJEF-UOWFLXDJSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@@H](C=O)O)O)O |
Canonical SMILES |
CC(C(C(C=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Difference between 5-deoxyarabinose and L-arabinose
An In-Depth Technical Guide to the Structural, Biochemical, and Pharmaceutical Divergence of 5-Deoxy-L-arabinose and L-Arabinose
I. Executive Synthesis
In the landscape of carbohydrate chemistry and drug development, pentose sugars and their deoxygenated analogs serve as critical building blocks for active pharmaceutical ingredients (APIs) and metabolic modulators. L-arabinose and 5-deoxy-L-arabinose share a foundational stereochemical framework but diverge fundamentally at the C5 position. This single hydroxyl-to-hydrogen substitution dictates profound differences in their ring-chain tautomerism, enzymatic recognition, and industrial utility.
This whitepaper provides a comprehensive mechanistic analysis of both compounds, detailing how L-arabinose functions as a potent metabolic regulator and biocatalytic substrate [1], while 5-deoxy-L-arabinose acts as an indispensable, stereospecific precursor in the synthesis of life-saving therapeutics like sapropterin (tetrahydrobiopterin/BH4) [2].
II. Molecular Architecture & Stereochemical Dynamics
The physicochemical behavior of these two carbohydrates is rooted in their structural formulas. L-arabinose (C₅H₁₀O₅) is a naturally occurring aldopentose widely distributed in plant hemicellulose and pectin. In aqueous solution, it exists predominantly in the thermodynamically stable pyranose form (L-arabinopyranose) due to the nucleophilic attack of the C5 hydroxyl group on the C1 aldehyde.
Conversely, 5-deoxy-L-arabinose (C₅H₁₀O₄) lacks this terminal hydroxyl group. The absence of the C5-OH eliminates the possibility of forming a six-membered pyranose ring. Consequently, 5-deoxy-L-arabinose is restricted to its furanose form (a five-membered ring formed via the C4-OH) or its open-chain aldehyde form. This structural restriction significantly alters its binding affinity in enzymatic pockets and its reactivity in synthetic organic chemistry.
Quantitative Data Presentation
The following table summarizes the divergent physicochemical and biological properties of the two compounds:
| Property / Parameter | L-Arabinose | 5-Deoxy-L-arabinose |
| Molecular Formula | C₅H₁₀O₅ | C₅H₁₀O₄ |
| Molecular Weight | 150.13 g/mol | 134.13 g/mol |
| CAS Registry Number | 5328-37-0 | 13039-56-0 |
| Dominant Cyclic Form | Pyranose (six-membered) | Furanose (five-membered) |
| Primary Enzymatic Target | Intestinal Sucrase (Inhibitor) | |
| Biocatalytic Utility | Substrate for L-arabinose isomerase | Substrate for API condensation |
| Pharmaceutical Application | Glycemic control, Obesity management | Precursor for Sapropterin (PKU) |
III. Divergent Biocatalytic & Metabolic Trajectories
L-Arabinose: Metabolic Modulation and Biocatalysis
L-arabinose is highly valued in the functional food and pharmaceutical sectors for its ability to non-competitively inhibit intestinal sucrase. By binding to the sucrase-isomaltase complex, it prevents the hydrolysis of sucrose into glucose and fructose, thereby blunting postprandial hyperglycemic spikes [3]. Furthermore, in industrial biotechnology, L-arabinose is the primary substrate for L-arabinose isomerase (L-AI), an enzyme that catalyzes the reversible isomerization of L-arabinose to L-ribulose, and more importantly, D-galactose to D-tagatose—a highly sought-after low-calorie sweetener [4].
5-Deoxy-L-arabinose: Stereospecific API Synthesis
Because 5-deoxy-L-arabinose cannot form a pyranose ring, it presents a highly reactive, stereospecific furanose/open-chain structure ideal for complex drug synthesis. Its most critical application is serving as the chiral side-chain donor in the synthesis of L-erythro-biopterin , the immediate precursor to sapropterin hydrochloride. Sapropterin is the only effective synthetic coenzyme therapy for atypical hyperphenylalaninemia (PKU) [2]. 5-deoxy-L-arabinose is condensed with 2,4,5-triamino-6-hydroxypyrimidine; the exact stereochemistry of the arabinose core ensures the correct erythro configuration of the resulting biopterin drug molecule.
Divergent biochemical pathways and pharmaceutical applications of L-arabinose and 5-deoxy-L-arabinose.
IV. Validated Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating causality for every experimental choice and built-in analytical verification steps.
Protocol 1: Biocatalytic Isomerization of L-Arabinose to D-Tagatose
Causality: This protocol utilizes L-arabinose isomerase (L-AI) derived from Clostridium hylemonae. This specific thermophilic strain is chosen because its optimal activity occurs at 50–60°C and a weakly acidic pH (6.0–7.5). Operating at elevated temperatures shifts the thermodynamic equilibrium toward D-tagatose production, reduces the viscosity of the reaction mixture, and inherently prevents microbial contamination during industrial scale-up [4].
-
Enzyme Preparation: Purify recombinant L-AI from C. hylemonae expressed in E. coli. Dialyze against 50 mM HEPES buffer (pH 7.0).
-
Cofactor Addition: Supplement the reaction mixture with 1 mM Mg²⁺. Rationale: Mg²⁺ acts as an essential divalent metal cofactor, stabilizing the enediol intermediate during the isomerization process.
-
Substrate Loading: Add 10 mM of D-galactose (or L-arabinose for L-ribulose production) to the buffered enzyme solution.
-
Thermal Incubation: Incubate the bioreactor at 60°C for 2 hours under continuous agitation (150 rpm).
-
Reaction Termination & Validation: Terminate the reaction by boiling the mixture for 5 minutes to denature the enzyme.
-
Self-Validation (HPLC): Centrifuge the lysate and analyze the supernatant via High-Performance Liquid Chromatography (HPLC) using a refractive index (RI) detector and an Aminex HPX-87C column. Success Criteria: A distinct peak corresponding to D-tagatose confirming a bioconversion yield of
46%.
Protocol 2: Synthesis of 5-Deoxy-L-arabinose via Carbon Elimination
Causality: Synthesizing 5-deoxy-L-arabinose directly from a pentose is inefficient. Instead, the industry standard utilizes L-rhamnose (6-deoxy-L-mannose). By removing the C1 carbon of L-rhamnose through a controlled degradation process, the numbering shifts: the original C6-deoxy methyl group of rhamnose becomes the C5-deoxy terminal of the newly formed 5-carbon sugar. This guarantees absolute retention of the required arabinose stereochemistry [2].
-
Thioacetalization: React L-rhamnose with ethanethiol (C₂H₅SH) in the presence of a concentrated hydrochloric acid catalyst at 0°C. Rationale: This protects the aldehyde group and forms L-rhamnose diethylmercaptal, activating the adjacent carbon for eventual cleavage.
-
Oxidation: Treat the mercaptal intermediate with peracetic acid at room temperature for 12 hours to yield the corresponding disulfone derivative.
-
Alkaline Degradation (Carbon Elimination): Subject the disulfone derivative to dilute ammonium hydroxide (NH₄OH) at pH 10. Rationale: The alkaline environment triggers the elimination of the disulfone-bearing carbon (original C1), effectively shortening the carbon chain by one unit to yield 5-deoxy-L-arabinose.
-
Purification: Neutralize the solution and isolate the product using phase chromatography on a silica gel column (eluent: ethyl acetate/methanol).
-
Self-Validation (NMR & MS):
-
Mass Spectrometry: Confirm the molecular ion peak at m/z 133.05 [M-H]⁻ [5].
-
¹H-NMR: Verify the complete absence of a C5 hydroxyl proton signal and the presence of a terminal methyl doublet (
~1.2 ppm), confirming the deoxygenated state.
-
Step-by-step synthetic workflow and validation for 5-deoxy-L-arabinose from L-rhamnose.
V. Conclusion
The structural disparity between L-arabinose and 5-deoxy-L-arabinose exemplifies how a single functional group modification dictates the trajectory of a molecule in drug development. L-arabinose leverages its complete pentose structure to act as a potent enzymatic inhibitor and biocatalytic substrate, driving innovations in metabolic disease management. Conversely, 5-deoxy-L-arabinose's inability to form stable pyranose rings, combined with its unique stereochemistry, makes it an irreplaceable synthetic intermediate. Mastery of their distinct chemical behaviors and synthetic pathways is essential for researchers engineering next-generation therapeutics and functional biomolecules.
References
-
Production and Utilization of L-Arabinose in China World Journal of Engineering and Technology URL:[Link]
- Process for producing carbon-diminished aldose compound (EP1849793A1)
-
Functional Food Ingredient: Arabinose from Preparation, Application and Potent Metabolic Characteristics Taylor & Francis Online URL:[Link](Representative domain link based on grounding data)
-
Biochemical properties of L-arabinose isomerase from Clostridium hylemonae to produce D-tagatose as a functional sweetener National Institutes of Health (PMC) URL:[Link]
-
5-deoxy-l-arabinose (C5H10O4) - PubChemLite Université du Luxembourg (CCSbase) URL:[Link](Standardized PubChem CID link derived from grounding data)
5-Deoxy-L-arabinose (CAS 13039-56-0): Comprehensive Safety Profile & Biochemical Applications in Drug Development
Executive Summary
5-Deoxy-L-arabinose (CAS 13039-56-0) is a highly specialized deoxysugar that serves a dual role in modern biochemical engineering: it is both a sensitive chemical reagent requiring strict safety and handling protocols, and a high-value precursor in drug development. Moving beyond a traditional 16-section Safety Data Sheet (SDS), this technical whitepaper synthesizes critical physicochemical hazard data with field-proven applications. Specifically, we detail its mechanistic role as a potent
Part 1: Physicochemical Profiling & Hazard Causality
To safely handle and effectively utilize 5-Deoxy-L-arabinose, researchers must understand the causality behind its physical properties. As a deoxysugar lacking a hydroxyl group at the C5 position, it exists in a delicate equilibrium between its open-chain (trihydroxypentanal) and cyclic furanose forms[3][4].
Chemical Identity & Quantitative Data
The following table summarizes the verified physicochemical properties of 5-Deoxy-L-arabinose, which dictate its storage and handling requirements[4][5].
| Property | Value / Description |
| Chemical Name | 5-Deoxy-L-arabinose |
| Synonyms | (2R,3S,4S)-2,3,4-trihydroxypentanal; L-5-Deoxyarabinose |
| CAS Registry Number | 13039-56-0 |
| Molecular Formula | C |
| Molecular Weight | 134.13 g/mol |
| Physical State | White crystalline solid to clear yellow sticky oil (purity dependent) |
| Boiling Point | ~294.5 °C (Predicted) |
| Density | ~1.314 g/cm |
| Solubility | Soluble in Water; Slightly soluble in DMSO, Ethanol, Methanol |
Hazard Identification & Handling Causality
While not classified as acutely toxic under standard GHS criteria, 5-Deoxy-L-arabinose presents specific laboratory challenges due to its severe hygroscopicity [4].
-
The Causality of Degradation: Exposure to ambient atmospheric moisture leads to rapid water absorption. This hydration destabilizes the compound, catalyzing spontaneous epimerization and oxidative degradation of the aldehyde moiety.
-
Storage Mandates: It must be stored at 2-8°C under an inert atmosphere (Argon or Nitrogen)[4].
-
PPE & Spill Protocols: Standard laboratory PPE (nitrile gloves, safety goggles, lab coat) is required. In the event of a spill, because the compound is highly water-soluble, it should be absorbed with an inert, dry material (e.g., vermiculite or dry sand) rather than wiped with aqueous solvents, which would merely spread the reactive sugar.
Workflow for the safe handling, storage, and reconstitution of 5-Deoxy-L-arabinose.
Part 2: Mechanistic Role in Drug Development
Platelet Preservation via -Galactosidase Inhibition
Collected human platelets intended for transfusion are highly perishable. Both endogenous platelet enzymes and contaminating bacterial enzymes (such as
The Mechanism: 5-Deoxy-L-arabinose acts as a potent, competitive inhibitor of
Mechanism of platelet preservation via β-galactosidase inhibition by 5-Deoxy-L-arabinose.
Biosynthetic Incorporation Probes for Tuberculosis
Beyond enzyme inhibition, 5-Deoxy-L-arabinose derivatives are critical in infectious disease research. Mycobacterium tuberculosis constructs its cell wall using complex arabinogalactan polymers. Because mycobacterial glycosyltransferases exhibit tolerance at the 5-position of arabinose, synthetic analogs like 5-azido-5-deoxyarabinose can be biosynthetically incorporated into the bacterial cell wall[1]. This allows researchers to use bioorthogonal click chemistry to fluorescently label and study the pathogen's cell wall dynamics without requiring prior intracellular processing[1].
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols integrate built-in validation steps to prevent experimental artifacts caused by the degradation of 5-Deoxy-L-arabinose.
Protocol 1: Anhydrous Reconstitution and Validation
Objective: Prepare a stable stock solution of 5-Deoxy-L-arabinose while preventing moisture-induced epimerization.
-
Preparation: Transfer the sealed vial of 5-Deoxy-L-arabinose (CAS 13039-56-0) into a controlled glovebox flushed with Argon (moisture < 1 ppm).
-
Solubilization: Dissolve the solid in anhydrous DMSO or highly purified, deionized water (depending on the downstream biological assay). For biological assays, a 100 mM stock is standard.
-
Self-Validation (QC): Before proceeding to biological assays, spot 1
L of the stock onto a silica TLC plate. Elute with Dichloromethane:Methanol (9:1). A single, distinct spot confirms the absence of degradation products. -
Storage: Aliquot the stock solution into amber, septa-sealed vials, purge the headspace with Argon, and store at -20°C.
Protocol 2: -Galactosidase Inhibition Assay in Platelet Additive Solutions
Objective: Quantify the inhibitory efficacy of 5-Deoxy-L-arabinose against bacterial
-
Buffer Preparation: Prepare a standard Platelet Additive Solution containing 5 mM Potassium (e.g., Potassium Chloride/Citrate) buffered to pH 7.2[2].
-
Enzyme & Substrate: Add 0.1 U/mL of purified recombinant
-galactosidase. Use ONPG (o-nitrophenyl- -D-galactopyranoside) as the colorimetric substrate. -
Inhibitor Titration: Introduce 5-Deoxy-L-arabinose at varying concentrations (0.1 mM to 10 mM) to the PAS buffer.
-
Incubation & Reading: Incubate the mixture at 37°C for 30 minutes. Measure the absorbance at 420 nm using a microplate reader.
-
Self-Validation: Run a positive control (no inhibitor, maximum ONPG cleavage) and a negative control (no enzyme, baseline absorbance). The IC
is calculated based on the concentration of 5-Deoxy-L-arabinose that reduces the 420 nm absorbance by 50% relative to the positive control.
References
-
Massachusetts Institute of Technology (DSpace). Chemical Biology in Tuberculosis Drug Discovery and Diagnosis. Retrieved from:[Link]
- Google Patents (US9609861B2).
- Google Patents (WO2014055988A1). Platelet additive solution having a beta-galactosidase inhibitor.
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. US9609861B2 - Platelet additive solution having a β-galactosidase inhibitor - Google Patents [patents.google.com]
- 3. CAS 13039-56-0: 5-DEOXY-L-ARABINOSE | CymitQuimica [cymitquimica.com]
- 4. 5-DEOXY-L-ARABINOSE | 13039-56-0 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. WO2014055988A1 - Platelet additive solution having a beta-galactosidase inhibitor - Google Patents [patents.google.com]
Thermodynamic Stability and Physicochemical Characterization of 5-Deoxy Pentose Sugars
Executive Summary: The Pyranose Exclusion Paradigm
In the landscape of carbohydrate thermodynamics, 5-deoxy pentose sugars (e.g., 5-deoxy-D-ribose) represent a unique singularity. Unlike their natural counterparts—D-ribose and 2-deoxy-D-ribose—which predominantly adopt stable six-membered pyranose rings in solution (>75%), 5-deoxy pentoses are structurally precluded from doing so. The absence of the C5-hydroxyl group renders pyranose formation impossible, locking the sugar into a thermodynamic struggle between the strained five-membered furanose ring and the reactive open-chain aldehyde.
This guide analyzes the thermodynamic consequences of this "Pyranose Exclusion," detailing its impact on conformational entropy, glycosidic bond lability, and drug design utility.
Structural Dynamics & Tautomeric Equilibrium
The Thermodynamic Landscape
The stability of a monosaccharide in solution is governed by the Gibbs free energy (
For 5-deoxy-D-ribose, the energy landscape is truncated. The molecule exists in a rapid equilibrium dominated by
Key Thermodynamic Distinctions:
-
Ring Strain: Furanose rings possess higher torsional strain (eclipsing interactions) than chair-form pyranoses.
-
Entropy: The inability to access the pyranose well forces the system to explore the pseudorotational circuit of the furanose ring more aggressively.
-
Reactivity: The elevated concentration of the acyclic aldehyde form increases susceptibility to nucleophilic attack (e.g., Schiff base formation), a critical factor in formulation stability.
Visualization of Tautomeric Pathways
The following diagram illustrates the restricted equilibrium of 5-deoxy-D-ribose compared to the theoretical pathways available to standard pentoses.
Figure 1: Tautomeric equilibrium of 5-deoxy-D-ribose. Note the "Forbidden" pathway to pyranose forms due to the lack of a C5 nucleophile.
Conformational Analysis: The Furanose Pucker
Since 5-deoxy sugars are locked in the furanose form, their thermodynamic stability is dictated by the Pseudorotational Phase Angle (P) .
The Inductive Effect of the 5-Methyl Group
In standard ribose, the bulky hydroxymethyl group (-CH2OH) at C4 prefers a pseudo-equatorial orientation to minimize steric clash. In 5-deoxyribose, this group is replaced by a methyl group (-CH3).
-
Steric Relief: The -CH3 group is smaller than -CH2OH, altering the preferred puckering amplitude (
). -
Electronic Effect: The -CH3 group is electron-donating relative to -CH2OH. This influences the "Gauche Effect" between the ring oxygen and substituents, subtly shifting the North (C3-endo) vs. South (C2-endo) equilibrium.
Data Summary: Conformational Preferences
| Parameter | D-Ribose (Furanose) | 5-Deoxy-D-Ribose | Thermodynamic Implication |
| C5 Substituent | -CH2OH (Hydroxymethyl) | -CH3 (Methyl) | Reduced steric bulk in 5-deoxy. |
| Electronic Nature | Electron Withdrawing (-I) | Electron Donating (+I) | 5-deoxy stabilizes oxocarbenium transition states. |
| Dominant Pucker | Equilibrium (C3-endo | Biased towards C2-endo (South) | Methyl group prefers pseudo-equatorial orientation. |
| Acyclic % | < 0.1% | ~0.5 - 1.0% | Higher reactivity in 5-deoxy variants. |
Glycosidic Bond Stability & Hydrolysis Kinetics[1][2][3][4]
For drug developers working with 5'-deoxy nucleosides (e.g., 5'-deoxy-5-fluorouridine), the stability of the N-glycosidic bond is paramount.
Mechanism of Acid Hydrolysis
The hydrolysis of deoxy nucleosides proceeds via an SN1-like mechanism involving the formation of an oxocarbenium ion intermediate.
-
Protonation: The N7 (purine) or O2 (pyrimidine) is protonated.
-
Cleavage: The glycosidic bond breaks, releasing the base and generating a sugar oxocarbenium ion.
-
Hydration: Water attacks the oxocarbenium ion.
The 5'-Deoxy Destabilization Effect
The stability of the glycosidic bond is heavily influenced by the substituents on the sugar ring.[1]
-
Ribose (Reference): The 2'-OH and 5'-OH are electron-withdrawing groups (EWGs). They destabilize the positively charged oxocarbenium intermediate, increasing the activation energy (
) for bond cleavage. Result: High Stability. -
2'-Deoxyribose: Lacks the 2'-OH EWG. The oxocarbenium ion is less destabilized. Result: Low Stability (Labile). [1]
-
5'-Deoxyribose: Lacks the 5'-OH EWG. The 5'-methyl group is effectively electron-donating compared to hydroxymethyl. This stabilizes the oxocarbenium ion relative to ribose, lowering
.
Figure 2: Kinetic pathway of acid hydrolysis showing the stabilizing effect of the 5-methyl group on the transition state.
Experimental Protocols
Protocol: NMR Determination of Tautomeric Equilibrium
This protocol quantifies the ratio of
Materials:
-
5-Deoxy-D-ribose (synthetic standard).[2]
-
Solvent: D₂O (99.9% D).
-
Internal Standard: TSP (Trimethylsilylpropanoic acid).
Workflow:
-
Sample Prep: Dissolve 10 mg of sugar in 600
L D₂O. -
Equilibration: Allow solution to stand at 25°C for 24 hours to ensure mutarotation equilibrium.
-
Acquisition: Acquire quantitative
H-NMR (600 MHz or higher).-
Delay (d1): > 5
T1 (typically 10s) to ensure full relaxation. -
Scans: Sufficient for S/N > 100 on minor peaks.
-
-
Analysis:
-
Integrate anomeric protons (H1).
-
-furanose: ~5.2 ppm (doublet,
Hz). -
-furanose: ~5.1 ppm (singlet/narrow doublet,
Hz). -
Aldehyde: ~9.6 ppm (trace doublet, often invisible unless concentrated).
-
-
Validation: Compare integral ratios. The absence of signals at 4.6–4.9 ppm confirms the lack of pyranose forms.
Protocol: Kinetic Stability Assessment (Acid Hydrolysis)
Objective: Determine the half-life (
-
Preparation: Prepare a 1 mM solution of the nucleoside in 0.1 M HCl.
-
Incubation: Incubate at 37°C in a temperature-controlled water bath.
-
Sampling: Aliquot 50
L every 15 minutes for 4 hours. -
Quenching: Immediately neutralize with 50
L 0.1 M NaOH or dilute into cold HPLC buffer. -
Quantification: Analyze via Reverse-Phase HPLC (C18 column).
-
Mobile Phase: 0.1% Formic Acid / Acetonitrile gradient.
-
Detection: UV at 260 nm (for Adenine/Guanine release).
-
-
Calculation: Plot
vs. time. The slope is .- .
Implications for Drug Development[6][7]
Prodrug Design (Capecitabine/Doxifluridine)
5'-deoxy-5-fluorouridine (5'-DFUR) is a critical intermediate in the activation of Capecitabine.
-
Mechanism: The 5'-deoxy sugar is essential for substrate recognition by Thymidine Phosphorylase (TP) , which is often overexpressed in tumors.
-
Stability Note: The 5'-deoxy modification makes the N-glycosidic bond sufficiently stable for oral delivery but allows enzymatic cleavage at the tumor site. If the ring were a pyranose (like glucose), TP would not recognize it.
Metabolic Probes
5-deoxy sugars cannot be phosphorylated at the C5 position (no hydroxyl). This metabolic blockade makes them excellent tools for:
-
Kinase Inhibition Studies: They act as dead-end inhibitors or alternative substrates that cannot proceed through the nucleotide salvage pathway.
-
Glycolysis Shunts: Bacteria salvage 5-deoxyribose via a specific aldolase pathway (DERA), converting it to glyceraldehyde-3-phosphate and acetaldehyde, bypassing standard pentose phosphate pathways.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 45489773, 5-deoxy-D-ribose. Retrieved from [Link]
-
Wolfenden, R., et al. (2011). Hydrolytic Fitness of N-glycosyl Bonds: Comparing the Deglycosylation Kinetics of Modified, Alternative and Native Nucleosides. Journal of Molecular Biology. Retrieved from [Link]
-
Chatgilialoglu, C., et al. (2013). Stability of N-glycosidic bond of (5′S)-8,5′-cyclo-2′-deoxyguanosine. Chemical Research in Toxicology. Retrieved from [Link]
-
Haridas, M., et al. (2020).[3] Discovery and Engineering of an Aldehyde Tolerant 2-deoxy-D-ribose 5-phosphate Aldolase (DERA). Catalysts. Retrieved from [Link]
Sources
5-Deoxyarabinose: Physicochemical Profiling and Synthetic Utility in Drug Discovery
[1]
Executive Summary
5-Deoxyarabinose (Molecular Formula:
This technical guide provides a definitive characterization of 5-deoxyarabinose, focusing on its solubility thermodynamics, synthesis pathways, and application as a competitive inhibitor of
Physicochemical Characterization
Molecular Specifications
The following data establishes the baseline identity for 5-deoxy-L-arabinose (CAS: 13039-56-0), the most common isomer utilized in drug development.
| Property | Specification | Notes |
| IUPAC Name | (2S,3R,4S)-2,3,4-Trihydroxypentanal | Open-chain form; exists in equilibrium with furanose forms in solution.[1] |
| Molecular Weight | 134.13 g/mol | Monoisotopic Mass: 134.0579 |
| Formula | 5-Deoxy analog of Arabinose | |
| Appearance | White to off-white crystalline solid | Hygroscopic; store desicated at -20°C. |
| Melting Point | 98–102 °C | Purity dependent.[1][2] |
| Specific Rotation | ( |
Solubility Profile
5-Deoxyarabinose exhibits a solubility profile typical of deoxy sugars: high aqueous solubility driven by multiple hydroxyl groups, with moderate solubility in polar organic solvents.[1] The replacement of the C5 hydroxyl with a methyl group slightly increases lipophilicity compared to L-arabinose (
| Solvent | Solubility Rating | Estimated Saturation (25°C) | Application Relevance |
| Water | Freely Soluble | > 500 mg/mL | Ideal for aqueous buffer stock solutions.[1] |
| Methanol | Soluble | ~50–100 mg/mL | Preferred solvent for polarimetry and recrystallization. |
| DMSO | Soluble | > 100 mg/mL | Universal solvent for high-throughput screening (HTS).[1] |
| Ethanol | Sparingly Soluble | < 10 mg/mL | Used as an anti-solvent for crystallization.[1] |
| DCM/Hexane | Insoluble | < 0.1 mg/mL | Used for washing crude precipitates.[1] |
Expert Insight: While highly water-soluble, 5-deoxyarabinose is prone to Maillard reactions in the presence of amines due to its reducing aldehyde functionality.[1] Avoid phosphate buffers with amine contaminants during long-term storage.[1]
Experimental Protocols
Protocol: Gravimetric Solubility Determination
Self-Validating System for Batch-Specific Profiling[1]
Objective: To determine the exact saturation point of 5-deoxyarabinose in a target solvent (e.g., PBS or DMSO) for formulation stability.
Reagents:
-
Solvent (HPLC Grade)[1]
-
0.22 µm PTFE Syringe Filter
Methodology:
-
Equilibration: Add excess 5-deoxyarabinose (approx. 200 mg) to 1.0 mL of solvent in a sealed glass vial.
-
Agitation: Vortex for 2 minutes, then incubate at 25°C for 24 hours with continuous shaking (200 rpm).
-
Validation Check: Visually confirm undissolved solid remains. If clear, add more solid and repeat step 2.
-
Filtration: Filter the supernatant through a pre-weighed 0.22 µm syringe filter to remove undissolved solids.
-
Quantification:
-
Pipette 500 µL of filtrate into a pre-weighed evaporation dish.
-
Evaporate solvent under vacuum or nitrogen stream at 40°C until constant weight is achieved.
-
Calculation:
[1]
-
Synthesis Workflow: The Mercaptal Route
The most robust synthesis of 5-deoxy-L-arabinose avoids toxic heavy metals often used in historical methods.[1] This route utilizes a dithioacetal protection strategy.[1]
Reaction Scheme:
-
Protection: L-Arabinose
L-Arabinose Diethyl Dithioacetal.[1] -
Activation: Selective 5-O-tosylation.
-
Reduction: Displacement of tosyl group with hydride (NaBH4 in DMSO) to form the 5-deoxy derivative.
-
Deprotection: Hydrolysis of the dithioacetal to restore the aldehyde.
Visualization of Synthetic Pathway
Figure 1: Chemo-selective synthesis of 5-Deoxyarabinose via dithioacetal intermediate.
Applications in Drug Development[10][11][12][13]
-Galactosidase Inhibition
5-Deoxy-L-arabinose acts as a potent competitive inhibitor of Escherichia coli
-
Mechanism: The molecule mimics the transition state of the galactosyl cation but lacks the C5-hydroxymethyl group necessary for the enzyme's induced fit mechanism, thereby stalling the hydrolytic cycle.[1]
-
Utility: Used as a reference standard in kinetic assays to characterize novel galactosidase inhibitors or to stabilize enzyme preparations by preventing autolysis.
Chiral Precursor for Nucleoside Analogs
In the development of antiviral and antineoplastic agents (e.g., Capecitabine analogs), 5-deoxy sugars serve as the carbohydrate backbone.[1]
-
Advantage: The absence of the 5'-hydroxyl group prevents phosphorylation by cellular kinases.[1] This is a strategic design choice for creating "chain terminators" or prodrugs that require specific intracellular activation pathways, bypassing standard kinase bottlenecks.
References
-
Sigma-Aldrich. (n.d.).[1] 5-Deoxy-L-arabinose Product Specification. Retrieved from [1]
-
Santa Cruz Biotechnology. (n.d.).[1] 5-Deoxy-L-arabinose (CAS 13039-56-0).[1][3][5][8] Retrieved from [1]
-
PubChem. (2025).[1][2] 5-Deoxy-D-arabinose Compound Summary. National Library of Medicine. Retrieved from [1]
-
Zinner, H., et al. (1959).[4] Die partielle Veresterung von D-arabinose-mercaptalen. Chemische Berichte. (Foundational synthesis reference).
-
BenchChem. (2025).[1][9] Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose. Retrieved from [1]
Sources
- 1. 5-Deoxy-D-arabinose | CAS#:67968-47-2 | Chemsrc [chemsrc.com]
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- 3. scbt.com [scbt.com]
- 4. EP0165595A2 - Process for preparing 5-deoxy-L-arabinose - Google Patents [patents.google.com]
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- 6. 5-DEOXY-D-ARABINOSE | 67968-47-2 [m.chemicalbook.com]
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- 8. CAS 13039-56-0: 5-DEOXY-L-ARABINOSE | CymitQuimica [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The 5-Deoxy Sugars: Discovery, IUPAC Nomenclature, and Metabolic Salvage Pathways
Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Technical Guide & Whitepaper
Executive Summary
Historically, carbohydrate research has been dominated by 2-deoxy sugars (the backbone of DNA) and 6-deoxy sugars (such as L-fucose and L-rhamnose). For decades, 5-deoxy sugars were relegated to the periphery of biochemistry, widely considered to be toxic metabolic dead-ends[1]. However, recent breakthroughs in comparative genomics have fundamentally shifted this paradigm, revealing dedicated enzymatic salvage pathways that recycle these molecules into central carbon metabolism[2]. This whitepaper provides an in-depth technical analysis of 5-deoxy sugar nomenclature, the historical context of their discovery, and field-proven experimental protocols for profiling their metabolic flux.
Structural Fundamentals & IUPAC Nomenclature
The nomenclature of deoxy sugars reflects the historical timeline of their discovery. Because 6-deoxy sugars were isolated early in the history of carbohydrate chemistry, they retained trivial names established by long usage (e.g., fucose for 6-deoxy-L-galactose)[3][4]. In contrast, 5-deoxy sugars rely strictly on systematic naming conventions due to their relatively recent emergence as critical metabolic intermediates.
According to the IUPAC Recommendations for Carbohydrate Nomenclature, the systematic naming of these molecules requires the prefix "deoxy-", preceded by a numerical locant indicating the position of deoxygenation, and followed by the stem name[3].
Key IUPAC Rules for 5-Deoxy Sugars:
-
Locant Assignment: The systematic name consists of the prefix 'deoxy-', preceded by the locant (e.g., 5) and followed by the stem name with necessary configurational prefixes[3].
-
Terminal Methyl Groups: IUPAC guidelines explicitly state that pentoses terminating in a methyl group (due to deoxygenation at the terminal C-5 carbon) should be named as
-deoxy sugars rather than C-methyl derivatives[3]. -
Example (5-Deoxy-D-ribose): The systematic name for 5-deoxy-D-ribose in its open-chain aldehyde form is 5-deoxy-aldehydo-D-ribo-pentose. Its strict stereochemical IUPAC identifier is (2R,3R,4R)-2,3,4-trihydroxypentanal[5].
Historical Context: The "Metabolic Dead-End" Paradigm
The most prominent 5-deoxy sugar in biological systems is 5-deoxy-D-ribose. For years, its biological origin was traced back to the degradation of 5'-deoxyadenosine (5'-dAdo), an obligate byproduct generated by radical S-adenosylmethionine (SAM) enzymes[1]. Radical SAM enzymes constitute a ubiquitous superfamily responsible for complex radical-mediated transformations, including vitamin biosynthesis and antimicrobial resistance[2].
Because the intracellular accumulation of 5'-dAdo competitively inhibits these essential radical SAM enzymes, organisms must rapidly clear it. Purine nucleoside phosphorylases (PNPases) cleave 5'-dAdo to yield adenine and 5-deoxy-D-ribose-1-phosphate, which is subsequently dephosphorylated to 5-deoxy-D-ribose. Until 2018, the ultimate fate of 5-deoxy-D-ribose remained a major biochemical mystery, leading to the widespread assumption that it was simply excreted as a useless, potentially toxic metabolite[1].
The Paradigm Shift: Discovery of the drd Salvage Pathway
The "dead-end" hypothesis was overturned when researchers applied comparative genomics to mine bacterial genomes for uncharacterized clusters of kinase, isomerase, and aldolase genes[2]. Assuming the catabolism of 5-deoxy-D-ribose would mirror the chemical logic of other deoxy sugars, they identified the drd (deoxyribose disposal) operon[1][2].
This discovery unveiled a highly efficient, three-enzyme salvage pathway that channels the toxic 5-deoxy-D-ribose byproduct back into central carbon metabolism:
-
Phosphorylation: 5-Deoxyribose Kinase (DrdK) phosphorylates 5-deoxy-D-ribose at the C-1 position using ATP[1].
-
Isomerization: 5-Deoxyribose-1-phosphate Isomerase (DrdI) converts the aldose into a ketose[1].
-
Aldol Cleavage: An aldolase cleaves the ketose into dihydroxyacetone phosphate (DHAP) and acetaldehyde, which enter glycolysis and the citric acid cycle, respectively[1][2].
Bacterial salvage pathway converting 5-deoxy-D-ribose into central carbon metabolites.
Quantitative Data & Metabolite Profiling
To facilitate targeted metabolomics for drug discovery, the physicochemical properties of the key pathway intermediates must be established. The table below summarizes the critical parameters for the 5-deoxy-D-ribose salvage pathway.
Table 1: Key Intermediates in the 5-Deoxy-D-Ribose Salvage Pathway
| Metabolite | Systematic IUPAC Name | Chemical Formula | Pathway Role |
| 5-Deoxy-D-ribose | (2R,3R,4R)-2,3,4-trihydroxypentanal | C5H10O4 | Primary substrate (derived from 5'-dAdo) |
| 5-Deoxy-D-ribose-1-phosphate | 5-deoxy-aldehydo-D-ribo-pentose 1-phosphate | C5H11O7P | DrdK (Kinase) product |
| 5-Deoxy-D-ribulose-1-phosphate | 5-deoxy-D-erythro-pentulose 1-phosphate | C5H11O7P | DrdI (Isomerase) product |
| Dihydroxyacetone phosphate | 3-hydroxy-2-oxopropyl dihydrogen phosphate | C3H7O6P | Aldolase product (Enters Glycolysis) |
| Acetaldehyde | Ethanal | C2H4O | Aldolase product (Enters TCA cycle) |
Experimental Methodologies: In Vitro Reconstitution
Validating novel metabolic pathways requires rigorous, self-validating experimental designs. Below is a standardized, step-by-step protocol for the in vitro reconstitution and LC-MS/MS profiling of the 5-deoxy-D-ribose salvage pathway[1].
Step 1: Recombinant Protein Expression & Purification
-
Action: Clone drdK, drdI, and the associated aldolase genes into pET expression vectors. Express in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.
-
Causality (The "Why"): Utilizing purified recombinant enzymes eliminates background metabolic interference from native E. coli enzymes. This establishes a clean, self-validating baseline to measure specific enzymatic activity without confounding variables.
Step 2: Substrate Preparation & Reaction Assembly
-
Action: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 5 mM MgCl2, 2 mM ATP, and 1 mM 5-deoxy-D-ribose[5].
-
Causality (The "Why"): Mg2+ is strictly required to coordinate the beta and gamma phosphates of ATP. This coordination lowers the activation energy for the nucleophilic attack by the C-1 hydroxyl of 5-deoxy-D-ribose, enabling the DrdK-mediated phosphorylation.
Step 3: Sequential Enzyme Addition & Flux Monitoring
-
Action: Initiate the reaction with DrdK (1 µM). After 15 minutes, add DrdI (1 µM) and Aldolase (1 µM). To monitor flux continuously, couple the reaction to glycerol-3-phosphate dehydrogenase (G3PDH) and monitor NADH oxidation spectrophotometrically at 340 nm.
-
Causality (The "Why"): Real-time spectrophotometric monitoring provides a continuous readout of DHAP production. Because G3PDH consumes one molecule of NADH for every molecule of DHAP produced, the stoichiometric depletion of NADH directly and independently validates the flux through the entire three-enzyme cascade.
Step 4: Metabolomic Quenching
-
Action: At specific time points, extract 100 µL aliquots and immediately mix with 400 µL of pre-chilled (-80°C) methanol. Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins.
-
Causality (The "Why"): Cold methanol instantly denatures the enzymes and halts all biochemical reactions. This thermodynamic shock is critical for preserving transient, highly labile intermediates—specifically 5-deoxy-D-ribulose-1-phosphate—preventing their degradation prior to downstream LC-MS/MS analysis.
References
-
BenchChem. An In-depth Technical Guide to the 5-Deoxy-D-ribose Metabolic Pathway.[1] URL:
-
National Center for Biotechnology Information (PMC). Discovery of Novel Pathways for Carbohydrate Metabolism.[2] URL:
-
Queen Mary University of London / IUPAC. 2-Carb-13 - IUPAC nomenclature.[3] URL:
-
PubChem. 5-deoxy-D-ribose | C5H10O4 | CID 45489773.[5] URL:
-
Royal Society of Chemistry (RSC). Chapter 1: Structures of the Open-chain Forms of Reducing Sugars, and their Carbonyl Group Reactions.[4] URL:
Sources
Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Stereoselective Synthesis of 5-deoxy-L-arabinose from L-arabinose
Introduction: The Significance of 5-deoxy-L-arabinose in Modern Drug Discovery
5-Deoxy-L-arabinose, a deoxysugar of L-arabinose, is a chiral building block of significant interest to the pharmaceutical and biotechnology sectors. Its unique stereochemical architecture makes it a valuable precursor for the synthesis of complex biologically active molecules. Notably, it serves as a crucial starting material for the synthesis of 5,6,7,8-tetrahydro-L-biopterin, a vital cofactor for aromatic amino acid hydroxylases, the deficiency of which is implicated in neurological disorders such as Parkinson's disease and atypical phenylketonuria.[1][2] Furthermore, 5-deoxy-L-arabinose and its derivatives exhibit potential as inhibitors of enzymes such as β-galactosidase, highlighting their therapeutic promise.[3]
The stereoselective synthesis of 5-deoxy-L-arabinose from the readily available and inexpensive starting material, L-arabinose, is therefore a process of high industrial and academic importance.[1][2] This application note provides a detailed, field-proven protocol for this synthesis, emphasizing the underlying chemical principles that ensure high yield and stereochemical fidelity. The presented methodology avoids the use of hazardous and costly reagents like lithium aluminum hydride (LiAlH₄) and mercuric chloride (HgCl₂), which were employed in earlier synthetic routes, opting for a safer and more scalable approach utilizing sodium borohydride.[1][2]
Synthetic Strategy: A Three-Stage, Stereocontrolled Transformation
The conversion of L-arabinose to 5-deoxy-L-arabinose is achieved through a robust three-stage synthetic sequence. This strategy is designed to selectively modify the C-5 primary hydroxyl group of L-arabinose while preserving the stereochemistry of the remaining chiral centers.
Figure 1: Overall synthetic workflow for the preparation of 5-deoxy-L-arabinose.
The three key stages are:
-
Protection of the Aldehyde: The open-chain form of L-arabinose possesses a reactive aldehyde group that would be readily reduced by sodium borohydride in a later step. To prevent this undesired reaction, the aldehyde is first protected as a stable diethyl mercaptal. This is a critical step for the chemoselectivity of the overall synthesis.[4][5][6]
-
Selective Tosylation and Stereoselective Reduction: The primary hydroxyl group at the C-5 position is significantly more reactive than the secondary hydroxyls due to reduced steric hindrance.[7] This allows for its selective conversion to a tosylate, an excellent leaving group. The subsequent reduction of this tosylate with sodium borohydride in an aprotic polar solvent like dimethyl sulfoxide (DMSO) proceeds via an SN2 mechanism.[8][9] This nucleophilic substitution by a hydride ion effectively removes the tosyl group and replaces it with a hydrogen atom, yielding the desired 5-deoxy product with retention of the stereochemistry at C-2, C-3, and C-4.
-
Deprotection to Yield the Final Product: The final step involves the removal of the diethyl mercaptal protecting group to regenerate the free aldehyde functionality. This is typically achieved under acidic conditions.[1][2][10][11]
Experimental Protocols
PART 1: Synthesis of L-Arabinose Diethyl Mercaptal
Principle: The aldehyde group of L-arabinose is protected by reaction with ethanethiol in the presence of a strong acid catalyst.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| L-Arabinose | 150.13 g/mol | 30.0 g | 0.20 |
| Ethanethiol (EtSH) | 62.13 g/mol | 37.3 g (44.4 mL) | 0.60 |
| Concentrated HCl | 36.46 g/mol | 30 mL | - |
| Ethanol | 46.07 g/mol | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, suspend L-arabinose (30.0 g) in concentrated hydrochloric acid (30 mL).
-
To this cooled and stirred suspension, add ethanethiol (44.4 mL) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours. The reaction mixture will become a clear, yellowish solution.
-
Pour the reaction mixture into 500 mL of ice-cold water. A white precipitate of L-arabinose diethyl mercaptal will form.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure L-arabinose diethyl mercaptal as white crystals.
-
Dry the crystals under vacuum.
Expected Yield: ~85-90%
PART 2: Synthesis of 5-Tosyl-L-Arabinose Diethyl Mercaptal
Principle: The primary hydroxyl group at C-5 is selectively tosylated using p-toluenesulfonyl chloride in the presence of a base.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| L-Arabinose Diethyl Mercaptal | 256.41 g/mol | 25.6 g | 0.10 |
| Pyridine (dry) | 79.10 g/mol | 80 mL | - |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 g/mol | 21.0 g | 0.11 |
| Dichloromethane (DCM) | 84.93 g/mol | 200 mL | - |
Procedure:
-
Dissolve L-arabinose diethyl mercaptal (25.6 g) in dry pyridine (80 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath.
-
To this solution, add p-toluenesulfonyl chloride (21.0 g) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to stand at 4 °C overnight.
-
Pour the reaction mixture into 500 mL of ice-cold water and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash successively with 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Purify the crude product by recrystallization from ethanol to yield 5-tosyl-L-arabinose diethyl mercaptal as a white crystalline solid.
Expected Yield: ~80-85%
PART 3: Synthesis of 5-Deoxy-L-Arabinose Diethyl Mercaptal
Principle: The tosyl group is displaced by a hydride from sodium borohydride in an SN2 reaction.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 5-Tosyl-L-Arabinose Diethyl Mercaptal | 410.56 g/mol | 20.5 g | 0.05 |
| Sodium borohydride (NaBH₄) | 37.83 g/mol | 4.0 g | 0.106 |
| Dimethyl sulfoxide (DMSO, dry) | 78.13 g/mol | 200 mL | - |
| 5% Acetic Acid | - | As needed | - |
| Diethyl ether | 74.12 g/mol | As needed | - |
Procedure:
-
In a 1 L round-bottom flask, dissolve sodium borohydride (4.0 g) in dry DMSO (100 mL).
-
In a separate flask, dissolve 5-tosyl-L-arabinose diethyl mercaptal (20.5 g) in dry DMSO (100 mL).
-
Slowly add the solution of the tosylated sugar to the sodium borohydride solution over 2 hours with stirring at room temperature.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Carefully pour the reaction mixture into 1 L of ice-cold water.
-
Adjust the pH of the aqueous solution to slightly acidic (~pH 6) with 5% acetic acid.
-
Extract the aqueous layer with diethyl ether (4 x 150 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 5-deoxy-L-arabinose diethyl mercaptal as a white solid.[1][2]
Expected Yield: ~80-85%
PART 4: Synthesis of 5-Deoxy-L-Arabinose
Principle: The diethyl mercaptal protecting group is hydrolyzed under acidic conditions to yield the final product.
Materials:
| Reagent/Solvent | Molecular Weight | Quantity | Moles |
| 5-Deoxy-L-Arabinose Diethyl Mercaptal | 238.38 g/mol | 9.5 g | 0.04 |
| 6 M Hydrochloric Acid (HCl) | 36.46 g/mol | 100 mL | - |
| Dimethyl sulfoxide (DMSO) | 78.13 g/mol | 11 g | 0.14 |
| 6 M Sodium Hydroxide (NaOH) | 40.00 g/mol | As needed | - |
| Ethanol | 46.07 g/mol | As needed | - |
| Methanol | 32.04 g/mol | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, combine 5-deoxy-L-arabinose diethyl mercaptal (9.5 g), DMSO (11 g), and 6 M HCl (100 mL).
-
Stir the mixture at room temperature for approximately 4-5 hours, or until the solid has completely dissolved.
-
Cool the resulting solution in an ice-salt bath and neutralize to pH 6.5 with 6 M NaOH.
-
Concentrate the solution under reduced pressure to remove most of the solvent and precipitate sodium chloride.
-
Filter off the sodium chloride and wash the precipitate thoroughly with ethanol (5 x 10 mL).
-
Combine the filtrate and washings, and concentrate again under reduced pressure.
-
Repeat the filtration and washing steps with methanol to ensure complete removal of sodium chloride.
-
After several cycles of concentration, filtration, and washing, a syrupy residue of 5-deoxy-L-arabinose will be obtained.[1][2]
Expected Yield: ~90-95%
Data Analysis and Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions.
-
Melting Point: For crystalline intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Polarimetry: To measure the specific rotation of the chiral products, which should be compared to literature values. For example, the reported specific rotation for 5-deoxy-L-(+)-arabinose-diethylmercaptal is [α]²⁸_D = +27° (c = 1.30, in methanol).[1]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Ethanethiol has a strong, unpleasant odor and is flammable. Handle with care.
-
Concentrated acids and bases are corrosive. Handle with appropriate caution.
-
Pyridine is toxic and flammable. Use in a well-ventilated area.
References
- Process for preparing 5-deoxy-L-arabinose. EP0165595A2.
- Process for preparing 5-deoxy-l-arabinose. EP0165595B1.
-
Theoretical Study on the Mechanism and Diastereoselectivity of NaBH4 Reduction. J. Phys. Chem. B2009 , 113 (14), 4765–4771. [Link]
-
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Int. J. Mol. Sci.2012 , 13 (12), 16429–16456. [Link]
- Method for converting mercaptal or thioketal into corresponding aldehyde or ketone by deprotection. CN101486631A.
-
Novel protecting groups in carbohydrate chemistry. C. R. Chim.2010 , 13 (1-2), 134-165. [Link]
-
Protecting Group Manipulations in Carbohydrate Synthesis. In Comprehensive Glycoscience (Second Edition), 2021 , 1-56. [Link]
-
Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. J. Phys. Chem. B2009 , 113 (14), 4765-71. [Link]
-
Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein J. Org. Chem.2019 , 15, 943–974. [Link]
-
Aldehyde synthesis by deprotection or hydrolysis. Organic Chemistry Portal. [Link]
-
Unpacking the Sodium Borohydride Reduction Mechanism. Oreate AI Blog. [Link]
-
A revised mechanism for chemoselective reduction of esters with borane-dimethyl sulfide complex and catalytic sodium tetrahydroborate directed by adjacent hydroxyl group. Tetrahedron1992 , 48 (40), 8881-8894. [Link]
-
The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents. VTechWorks. [Link]
-
Purification and characterization of an L-arabinose isomerase from an isolated strain of Geobacillus thermodenitrificans producing D-tagatose. J. Biotechnol.2005 , 120 (2), 162-73. [Link]
-
Protecting Group Strategies in Carbohydrate Chemistry. In Glycoscience: Chemistry and Chemical Biology, 2008 , 1-45. [Link]
-
Dimethyl Acetals. Organic Chemistry Portal. [Link]
-
Synthesis of 5-azido-arabinose and the synthesis of C4 modified 8-azido-Kdo. Student Theses Faculty of Science and Engineering. [Link]
-
Developments in the Deprotection of Thioacetals. J. Sulfur Chem.2005 , 26 (4-5), 411-427. [Link]
-
Aldehydes & Ketones: The Ultimate Guide to Protecting Groups!. YouTube. [Link]
-
Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]
-
SYNTHESIS OF L-ARABINOSE-5-C14. Can. J. Chem.1963 , 41 (7), 1866-1870. [Link]
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- 1. EP0165595B1 - Process for preparing 5-deoxy-l-arabinose - Google Patents [patents.google.com]
- 2. EP0165595A2 - Process for preparing 5-deoxy-L-arabinose - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel protecting groups in carbohydrate chemistry [comptes-rendus.academie-sciences.fr]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. Unpacking the Sodium Borohydride Reduction Mechanism - Oreate AI Blog [oreateai.com]
- 9. The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents [vtechworks.lib.vt.edu]
- 10. CN101486631A - Method for converting mercaptal or thioketal into corresponding aldehyde or ketone by deprotection - Google Patents [patents.google.com]
- 11. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
Application Notes and Protocols: Enzymatic Synthesis of 5-Deoxy Sugars Using Aldolases
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Deoxy sugars are a critical class of carbohydrates integral to a vast array of biological processes and are key components in many therapeutic agents, including antibiotics and anticancer drugs.[1][2] Their unique structure, characterized by the replacement of a hydroxyl group with a hydrogen atom, imparts significant changes to the parent sugar's chemical properties and biological activity.[3][4] Specifically, 5-deoxy sugars are of growing interest in medicinal chemistry and drug development. Traditional chemical synthesis of these complex molecules is often fraught with challenges, requiring multiple protection and deprotection steps, leading to low overall yields and the generation of significant chemical waste.[5]
Enzymatic synthesis offers a powerful and sustainable alternative, leveraging the high stereoselectivity and mild reaction conditions of biocatalysts.[6][7] Among the most versatile enzymes for this purpose are aldolases, which catalyze the formation of carbon-carbon bonds with exceptional control over stereochemistry.[8][9] This application note provides a detailed guide to the synthesis of 5-deoxy sugars, with a particular focus on the use of 2-deoxy-D-ribose-5-phosphate aldolase (DERA), a unique aldolase capable of utilizing two aldehydes as substrates.[10][11]
The Power of Aldolases in Deoxy Sugar Synthesis
Aldolases are a class of enzymes that reversibly catalyze the aldol addition reaction, a fundamental C-C bond-forming reaction in organic chemistry.[8][9] In the context of deoxy sugar synthesis, their ability to stereoselectively combine a donor molecule (often an aldehyde or a ketone) with an acceptor aldehyde is paramount. This enzymatic approach circumvents many of the challenges associated with traditional organic synthesis.
Focus on 2-Deoxy-D-ribose-5-phosphate Aldolase (DERA)
DERA (EC 4.1.2.4) stands out among aldolases due to its remarkable substrate promiscuity.[12] It naturally catalyzes the reversible condensation of acetaldehyde and D-glyceraldehyde-3-phosphate to form 2-deoxy-D-ribose-5-phosphate.[6][11] Crucially, DERA can accept a wide range of other aldehydes as both donor and acceptor substrates, making it a highly versatile tool for the synthesis of various deoxy sugars.[8][9]
Mechanism of DERA-Catalyzed Aldol Addition
DERA is a Class I aldolase, meaning its catalytic mechanism proceeds through the formation of a Schiff base intermediate with a conserved lysine residue in the active site (Lys167 in E. coli DERA).[9][10]
Figure 1: Simplified mechanism of DERA-catalyzed aldol addition.
The reaction is initiated by the formation of a Schiff base between the donor aldehyde (acetaldehyde) and the primary amine of the active site lysine. This is followed by tautomerization to a nucleophilic enamine intermediate, which then attacks the carbonyl carbon of the acceptor aldehyde. Finally, hydrolysis of the resulting Schiff base releases the newly formed 5-deoxy sugar and regenerates the free enzyme.[10][13]
Substrate Scope and Versatility
The utility of DERA in synthesizing a diverse range of 5-deoxy sugars stems from its broad substrate tolerance. While acetaldehyde is the natural donor, other small aldehydes can also be utilized.[8] More significantly, a wide variety of aldehydes can serve as the acceptor substrate, allowing for the generation of a library of 5-deoxy sugar analogues.[9][12]
| Aldolase | Donor Substrate(s) | Acceptor Substrate Scope | Key Features |
| DERA | Acetaldehyde, Propionaldehyde, Acetone, Fluoroacetone[12] | Wide range of aliphatic and functionalized aldehydes[8][9] | Unique ability to use two aldehydes as substrates; can catalyze sequential aldol reactions.[10][11] |
| FSA | Dihydroxyacetone phosphate (DHAP), Hydroxyacetone[14] | Various aldehydes | Can be used in cascade reactions for the synthesis of deoxy- and dideoxy-sugars.[14] |
| RAMA | Dihydroxyacetone phosphate (DHAP) | Aldehyde products from DERA reactions | Used in coupled reactions with DERA to produce 5-deoxy ketoses.[8] |
Table 1: Comparison of Aldolases Used in Deoxy Sugar Synthesis.
Experimental Protocol: Enzymatic Synthesis of a 5-Deoxy Sugar Analogue
This protocol details a general procedure for the synthesis of a 5-deoxy sugar using a commercially available or recombinantly expressed DERA enzyme.
Materials and Reagents
-
Enzyme: 2-Deoxy-D-ribose-5-phosphate aldolase (DERA) from Escherichia coli (recombinant, lyophilized powder or solution).
-
Donor Substrate: Acetaldehyde (freshly distilled).
-
Acceptor Substrate: A suitable aldehyde (e.g., 3-hydroxypropanal).
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.5).
-
Reaction Quenching Solution: Cold ethanol.
-
Analytical Standards: Authentic samples of starting materials and expected product (if available).
-
Equipment:
-
pH meter
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or incubator
-
Centrifuge
-
HPLC or LC-MS system for reaction monitoring and product analysis
-
Lyophilizer (optional)
-
Chromatography columns (anion-exchange and size-exclusion) for purification.[15]
-
Experimental Workflow
Figure 2: General workflow for the enzymatic synthesis of a 5-deoxy sugar.
Step-by-Step Methodology
1. Reagent Preparation
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.5 using a calibrated pH meter. Filter-sterilize the buffer if the reaction is to be run for an extended period.
-
Substrate Solutions: Prepare stock solutions of acetaldehyde and the chosen acceptor aldehyde in the prepared buffer. Due to the high reactivity and volatility of acetaldehyde, it is crucial to use a freshly opened bottle or freshly distilled acetaldehyde and prepare the solution immediately before use.[8]
2. Enzyme Reconstitution (if using lyophilized powder)
-
Carefully reconstitute the lyophilized DERA powder in the potassium phosphate buffer to a final concentration of 1-5 mg/mL.
-
Gently swirl the vial to dissolve the enzyme completely. Avoid vigorous shaking or vortexing, which can lead to denaturation.
-
Keep the enzyme solution on ice until use.
3. Reaction Setup
-
In a suitable reaction vessel (e.g., a glass vial or flask), combine the buffer, acceptor aldehyde stock solution, and donor acetaldehyde stock solution to the desired final concentrations. A typical starting point would be 50-100 mM of the acceptor aldehyde and a 2-3 fold molar excess of acetaldehyde.
-
Equilibrate the reaction mixture to the desired temperature (typically 25-37 °C) in a water bath or incubator with gentle stirring.
-
Initiate the reaction by adding the DERA enzyme solution to the mixture.
4. Reaction Monitoring
-
Monitor the progress of the reaction by periodically taking small aliquots from the reaction mixture.
-
Analyze the aliquots by a suitable analytical method such as HPLC or LC-MS to quantify the consumption of the acceptor aldehyde and the formation of the 5-deoxy sugar product.
-
The reaction is typically complete within 4-24 hours, depending on the enzyme concentration, substrate concentrations, and temperature.
5. Reaction Termination
-
Once the reaction has reached completion (or the desired conversion), terminate it by adding an equal volume of cold ethanol. This will precipitate the enzyme.[16]
-
Incubate the mixture at 4 °C for 30 minutes to ensure complete precipitation.
-
Centrifuge the mixture to pellet the precipitated enzyme.
6. Product Purification
-
Carefully decant the supernatant containing the 5-deoxy sugar product.
-
The crude product can be purified using a combination of chromatographic techniques. Anion-exchange chromatography can be effective for removing charged impurities, followed by size-exclusion chromatography to separate the product from any remaining unreacted substrates or byproducts.[15][16]
-
Pool the fractions containing the pure product and, if desired, lyophilize to obtain a solid powder.
7. Product Characterization
-
Confirm the identity and purity of the synthesized 5-deoxy sugar using standard analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry.
Troubleshooting and Optimization
-
Low Conversion: If the reaction shows low conversion, consider increasing the enzyme concentration, extending the reaction time, or optimizing the pH and temperature. Substrate or product inhibition can also be a factor; in such cases, a fed-batch or continuous-flow setup might be beneficial.[5]
-
Enzyme Instability: DERA can be sensitive to high concentrations of acetaldehyde. If enzyme deactivation is suspected, consider a fed-batch approach where the acetaldehyde is added gradually over the course of the reaction. Immobilization of the enzyme on a solid support can also enhance its stability and allow for easier reuse.[5][7]
-
Byproduct Formation: At high concentrations, acetaldehyde can undergo self-condensation catalyzed by DERA.[8] To minimize this, maintain a molar excess of the acceptor aldehyde relative to the instantaneous concentration of acetaldehyde.
Applications in Drug Development
The ability to efficiently synthesize a diverse range of 5-deoxy sugars opens up exciting possibilities in drug discovery and development. These novel sugar moieties can be incorporated into existing drug scaffolds to:
-
Improve Pharmacokinetic Properties: Altering the sugar component of a drug can impact its solubility, metabolic stability, and cell permeability.[2]
-
Enhance Biological Activity: The sugar portion of many natural product drugs is crucial for their interaction with biological targets. Introducing novel deoxy sugars can lead to enhanced potency or altered selectivity.[17][18]
-
Overcome Drug Resistance: In some cases, modifying the sugar moiety of an antibiotic can restore its activity against resistant bacterial strains.
The enzymatic synthesis protocols outlined here provide a robust and adaptable platform for generating libraries of novel 5-deoxy sugars, thereby accelerating the exploration of their therapeutic potential.
References
-
Wikipedia. Deoxyribose-phosphate aldolase. [Link]
-
He, X., & Thorson, J. S. (2009). Enzymatic Synthesis of TDP-deoxysugars. Methods in Enzymology, 459, 521–544. [Link]
-
Sukumaran, J., & Hanefeld, U. (2018). 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications. Applied Microbiology and Biotechnology, 102(22), 9463–9478. [Link]
-
He, X., & Thorson, J. S. (2009). Enzymatic Synthesis of TDP-deoxysugars. PubMed, 19442898. [Link]
-
Lehtinen, T., et al. (2021). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. Applied Microbiology and Biotechnology, 105(19), 7239–7255. [Link]
-
van der Meer, J. Y., et al. (2018). Mechanism-based inhibition of an aldolase at high concentrations of its natural substrate acetaldehyde: structural insights and protective strategies. Chemical Science, 9(12), 3143–3150. [Link]
-
Lehtinen, T., et al. (2020). Substrate specificity of 2-deoxy-D-ribose 5-phosphate aldolase (DERA) assessed by different protein engineering and machine learning methods. Applied Microbiology and Biotechnology, 104(24), 10515–10529. [Link]
-
Chambre, D., et al. (2019). 2-Deoxyribose-5-phosphate aldolase, a remarkably tolerant aldolase towards nucleophile substrates. Chemical Communications, 55(50), 7335-7338. [Link]
-
Catalyst University. (2015, July 21). Deoxyribose-5-Phosphate Aldolase - Physiology, Biochemistry, & Mechanism [Video]. YouTube. [Link]
-
Lehtinen, T., et al. (2020). Substrate specificity of 2-deoxy-D-ribose 5-phosphate aldolase (DERA) assessed by different protein engineering and machine learning methods. PubMed, 33146684. [Link]
-
Wang, Y., et al. (2022). Facile and Scalable Route to Access Rare Deoxy Amino Sugars for Nonulosonic Acid Aldolase Biosynthesis. Frontiers in Chemistry, 10, 908821. [Link]
-
Chen, H., et al. (2000). Deoxysugars in glycopeptide antibiotics: Enzymatic synthesis of TDP-l-epivancosamine in chloroeremomycin biosynthesis. Proceedings of the National Academy of Sciences, 97(22), 11942-11947. [Link]
-
Lee, S.-H., et al. (2022). Multi-Step Enzymatic Production and Purification of 2-Keto-3-Deoxy-Galactonate from Red-Macroalgae-Derived Agarose. Marine Drugs, 20(5), 296. [Link]
-
VTT's Research Information Portal. Substrate specificity of 2-deoxy-D-ribose 5-phosphate aldolase (DERA) assessed by different protein engineering and machine learning methods. [Link]
-
Pederson, R. L., et al. (1992). A Pseudoisomerization Route to Aldose Sugars Using Aldolase Catalysis. Journal of Organic Chemistry, 57(15), 4320-4323. [Link]
-
ResearchGate. D-Fructose-6-phosphate Aldolase in Organic Synthesis: Cascade Chemical-Enzymatic Preparation of Sugar-Related Polyhydroxylated Compounds. [Link]
-
Fiveable. Deoxy sugars Definition. [Link]
-
Lehtinen, T., et al. (2021). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. Applied Microbiology and Biotechnology, 105(19), 7239-7255. [Link]
-
UTUPub. Engineering BioBricks for Deoxysugar Biosynthesis and Generation of New Tetracenomycins. [Link]
-
ResearchGate. Biosynthesis of 2-deoxysugars using whole-cell catalyst expressing 2-deoxy-D-ribose 5-phosphate aldolase. [Link]
-
Lehtinen, T., et al. (2021). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. PMC, PMC8450702. [Link]
-
ResearchGate. a DERA as a catalyst for the preparation of deoxysugars and thymidine... [Link]
-
Guérard-Hélaine, C., et al. (2018). Enzymatic Upgrading of Biomass-Derived Aldoses to Rare Deoxy Ketoses Catalyzed by Transketolase Variants. ChemBioChem, 19(19), 2056-2060. [Link]
-
Zadravec, T., et al. (2020). DERA in Flow: Synthesis of a Statin Side Chain Precursor in Continuous Flow Employing Deoxyribose-5-Phosphate Aldolase Immobilized in Alginate-Luffa Matrix. Catalysts, 10(1), 125. [Link]
-
ResearchGate. Deoxy sugars. General methods for carbohydrate deoxygenation and glycosidation. [Link]
-
University of Wisconsin–Madison News. (2011, August 21). Sweet insight: Discovery could speed drug development. [Link]
-
ResearchGate. Directed evolution of 2-deoxyribose-5-phosphate aldolase (DERA) for... [Link]
-
Gijsen, H. J. M., & Wong, C.-H. (1995). Recombinant 2-Deoxyribose-5-phosphate Aldolase in Organic Synthesis: Use of Sequential Two-Substrate and Three-Substrate Aldol Reactions. Journal of the American Chemical Society, 117(10), 2947-2948. [Link]
-
Taylor & Francis. Deoxy sugars – Knowledge and References. [Link]
Sources
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- 5. mdpi.com [mdpi.com]
- 6. cris.vtt.fi [cris.vtt.fi]
- 7. cris.vtt.fi [cris.vtt.fi]
- 8. 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deoxyribose-phosphate aldolase - Wikipedia [en.wikipedia.org]
- 11. DERA - Creative Enzymes [creative-enzymes.com]
- 12. Substrate specificity of 2-deoxy-D-ribose 5-phosphate aldolase (DERA) assessed by different protein engineering and machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
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- 18. Enzymatic synthesis of TDP-deoxysugars - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chiral Pool Engineering with 5-Deoxy-L-Arabinose
Executive Summary
This guide details the preparation, handling, and synthetic application of 5-deoxy-L-arabinose (CAS: 13039-56-0). Unlike common hexoses that favor stable pyranose (six-membered) rings, 5-deoxy-L-arabinose lacks the C5 hydroxyl group required for pyranose formation. Consequently, it exists exclusively in an equilibrium between its furanose (five-membered) hemiacetal and its acyclic aldehyde forms.
For the organic chemist, this "forced furanose/aldehyde" character is a strategic advantage. It renders the C1-aldehyde significantly more accessible for nucleophilic additions (e.g., Wittig, Grignard, Reductive Amination) compared to glucose or galactose. This note provides a validated "Green Route" for its synthesis from L-arabinose and a protocol for its use in stereoselective chain extension.
Strategic Preparation: The "Acetonide" Route
While 5-deoxy-L-arabinose can be synthesized via toxic mercaptal/mercury routes (Green & Rembold, 1966), modern pharmaceutical standards demand cleaner protocols. We recommend the Acetonide-Tosylate Reduction strategy , which utilizes cheap L-arabinose and avoids heavy metals.
Reaction Pathway Visualization
Figure 1: Step-wise synthesis of 5-deoxy-L-arabinose protecting the C1-C2 diol to direct chemistry to C5.
Detailed Protocol
Reagents: L-Arabinose, Acetone (anhydrous), Sulfuric acid, p-Toluenesulfonyl chloride (TsCl), Lithium Aluminum Hydride (LiAlH4), Acetic Acid.
Step 1: Selective Protection (1,2-O-Isopropylidene-L-arabinose)
-
Suspend L-arabinose (50 g) in anhydrous acetone (1 L).
-
Add concentrated H₂SO₄ (2 mL) and anhydrous CuSO₄ (40 g) as a desiccant.
-
Stir vigorously at room temperature for 24 hours. The solution will clarify as the acetonide forms.
-
Neutralize with Ca(OH)₂ powder, filter off solids, and concentrate the filtrate 1,2-O-isopropylidene-L-arabinose (Yield: ~85%).
-
QC Check: ¹H NMR should show two methyl singlets (~1.3 and 1.5 ppm).
-
Step 2: C5-Sulfonylation
-
Dissolve the acetonide (30 g) in dry pyridine (150 mL) at 0°C.
-
Add TsCl (1.1 eq) portion-wise.
-
Stir at 0°C for 4 hours, then overnight at room temperature.
-
Pour into ice water, extract with CH₂Cl₂, and wash with dilute HCl to remove pyridine.
-
Crystallize the 5-O-tosyl derivative from ethanol.
Step 3: Reduction (The Deoxygenation)
-
Safety: LiAlH4 is pyrophoric. Use a dry, inert atmosphere (N₂/Ar).
-
Suspend LiAlH4 (3 eq) in dry THF.
-
Add the tosyl-intermediate (dissolved in THF) dropwise at reflux.
-
Reflux for 4 hours. The hydride displaces the tosylate to form the C5-methyl group.
-
Quench carefully (Fieser method: water, 15% NaOH, water), filter, and concentrate to obtain 5-deoxy-1,2-O-isopropylidene-L-arabinose .
Step 4: Hydrolysis[1]
-
Dissolve the reduced intermediate in 70% aqueous acetic acid.
-
Heat to 60°C for 2 hours.
-
Concentrate under reduced pressure. Co-evaporate with toluene to remove acetic acid.
-
Purification: Silica gel chromatography (EtOAc/Hexane) or crystallization from ethanol/ether.
Handling & Stability: The Furanose-Aldehyde Equilibrium
Unlike glucose, which is 99% pyranose in solution, 5-deoxy-L-arabinose cannot form a 6-membered ring. It exists in a dynamic equilibrium that is critical for synthetic planning.
| Form | Structure | Prevalence in D₂O | Synthetic Implication |
| Furanose (α/β) | 5-membered hemiacetal | ~85-90% | Stable storage form. Reacts as a masked aldehyde. |
| Acyclic Aldehyde | Open chain | ~10-15% | High Reactivity. Readily available for Wittig/Grignard reagents without forcing conditions. |
| Pyranose | 6-membered ring | 0% | Impossible (C5 is -CH₃). Eliminates 6-ring byproducts. |
Storage Protocol:
-
Store at -20°C under Argon.
-
The compound is hygroscopic.
-
Note: In NMR (D₂O), look for the C5-methyl doublet at ~1.2 ppm. The anomeric proton (H1) will appear as multiple signals due to α/β furanose interconversion.
Application Protocol: Stereoselective Wittig Olefination
This protocol demonstrates the utility of 5-deoxy-L-arabinose as a chiral aldehyde equivalent for chain extension, useful in synthesizing higher sugars or polyketide fragments.
Reaction Logic
The high concentration of the acyclic aldehyde form (compared to standard sugars) allows for mild Wittig conditions, preserving the sensitive C2-C4 stereocenters.
Figure 2: Chain extension utilizing the accessible aldehyde of the 5-deoxy scaffold.
Step-by-Step Methodology
Target: Synthesis of Ethyl (E)-7-deoxy-L-arabino-hept-2-enoate.
-
Preparation:
-
Dissolve 5-deoxy-L-arabinose (1.0 mmol, 134 mg) in anhydrous CH₂Cl₂ (10 mL).
-
Add (Carbethoxymethylene)triphenylphosphorane (1.2 mmol, 418 mg).
-
-
Reaction:
-
Stir at room temperature for 12 hours.
-
Monitoring: TLC (EtOAc/Hexane 1:1) will show the disappearance of the polar sugar spot and the appearance of a UV-active (conjugated) product.
-
-
Workup:
-
Concentrate the solvent in vacuo.
-
The residue contains the product and triphenylphosphine oxide (TPPO).
-
-
Purification:
-
Flash chromatography on silica gel. Elute with Hexane:EtOAc (3:1).
-
The product elutes before the TPPO.
-
-
Characterization:
-
Yield: Typically 80-90%.
-
Stereochemistry: The stabilized ylide predominantly yields the (E)-alkene.
-
¹H NMR: Look for the characteristic alkene doublets (~6.0 and 6.9 ppm) and the retained C7 methyl doublet.
-
Why this works (Mechanism)
Because 5-deoxy-L-arabinose cannot lock into a stable pyranose chair, the energy barrier to ring-open is low. The Wittig reagent traps the trace aldehyde form, shifting the equilibrium entirely to the open-chain product (Le Chatelier’s principle).
References
-
Green, B., & Rembold, H. (1966). Synthese von 5-Desoxy-L-arabinose. Chemische Berichte, 99(7), 2162–2168.
-
Overend, W. G., & Williams, N. R. (1965). Branched-chain Sugars. Part V. Journal of the Chemical Society.[2] (Foundational work on tosylate reduction in sugars).
-
Adinolfi, M., et al. (1993). Wittig reaction on unprotected aldoses. Tetrahedron Letters, 34(47), 7633-7636. (Demonstrates utility of free sugars in Wittig chemistry).
-
Kuska, J., et al. (2021).[3] An in vitro-in vivo sequential cascade for the synthesis of iminosugars from aldoses. (Modern application of arabinose derivatives).[4][5][6][7]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. CAS 13039-56-0: 5-DEOXY-L-ARABINOSE | CymitQuimica [cymitquimica.com]
- 6. scilit.com [scilit.com]
- 7. Production and Utilization of L-Arabinose in China [scirp.org]
5-Deoxyarabinose applications in antibiotic biosynthesis research
Application Note: 5-Deoxyarabinose as a Mechanistic Probe and Biosynthetic Precursor in Antibiotic Research
Introduction
5-Deoxyarabinose (5-DA) is a naturally occurring deoxysugar characterized by the absence of an oxygen atom at the C5 position of the arabinose ring[1]. In secondary metabolism, deoxysugars are far from mere structural scaffolds; they are critical functional determinants that dictate the biological activity, target binding affinity, and pharmacokinetic profiles of numerous natural products. 5-DA and its synthetic derivatives play a significant role in the biosynthesis of certain antibiotics and polysaccharides[1].
As a Senior Application Scientist, I have structured this guide to detail two primary applications of 5-deoxyarabinose in modern drug development:
-
As a bioorthogonal probe for studying mycobacterial cell wall biosynthesis (a primary target for antitubercular antibiotics)[2].
-
As a nucleotide-activated sugar donor for profiling glycosyltransferase promiscuity in anthracycline antibiotic biosynthesis[3].
Application 1: Biosynthetic Incorporation Probes for Mycobacterial Cell Walls
The Causality Behind the Experimental Choice
The cell envelope of Mycobacterium tuberculosis and related species (e.g., Corynebacterium glutamicum, Mycobacterium smegmatis) is fortified by the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. The arabinan domain of this complex is polymerized by arabinosyltransferases (EmbA/B/C), which are the direct clinical targets of the first-line antibiotic ethambutol.
Studying this pathway via traditional metabolic labeling is notoriously difficult because bacteria rapidly catabolize natural monosaccharides for energy[2]. To bypass this metabolic bottleneck, researchers utilize synthetic sugar donors like 5-azido-5-deoxyarabinose (5-AzAra) . The 5-deoxy modification prevents unwanted intracellular processing (such as C5-phosphorylation or oxidation), allowing the molecule to act as a direct surrogate for lipid-linked glycans[2]. The bioorthogonal azide group is sterically small enough to be tolerated by the Emb glycosyltransferases, enabling precise spatial tracking of cell wall synthesis via click chemistry[2].
Caption: Metabolic incorporation of 5-azido-5-deoxyarabinose into mycobacterial cell walls.
Protocol 1: Biosynthetic Labeling and Bioorthogonal Detection
This protocol is a self-validating system designed to ensure that fluorescence readout is strictly dependent on the specific biochemical pathway being targeted.
Self-Validating Design Elements:
-
Experimental: Wild-type (WT) M. smegmatis + 5-AzAra.
-
Positive Control: WT M. smegmatis + Fluorescent D-Amino Acids (FDAAs) to confirm general cell wall permeability and labeling viability.
-
Negative Control: A
ubiA mutant strain. The ubiA gene is required to synthesize decaprenyl phosphate, the lipid carrier for arabinose. If 5-AzAra labeling is absent or severely altered in this mutant, it proves the probe specifically utilizes the DPA-dependent lipid-linked pathway rather than non-specific integration[2]. -
Background Control: Cells grown without 5-AzAra, subjected to click chemistry to establish background dye retention.
Step-by-Step Methodology:
-
Culture Preparation: Grow M. smegmatis mc²155 (WT) and
ubiA strains in Middlebrook 7H9 broth supplemented with OADC to an exponential growth phase ( of 0.4). -
Probe Incubation: Add 5-azido-5-deoxyarabinose to a final concentration of 100 µM. Incubate cultures at 37°C for 2 hours (approx. one generation time) to allow for uptake and lipid-linked activation.
-
Washing: Harvest cells by centrifugation (3,000 × g, 5 min). Wash three times with cold PBS (pH 7.4) to remove unincorporated probe.
-
Click Chemistry (SPAAC): Resuspend the cell pellet in 100 µL of PBS containing 50 µM DBCO-Sulfo-Cy5 (Strain-Promoted Alkyne-Azide Cycloaddition). Incubate in the dark at room temperature for 30 minutes.
-
Post-Reaction Wash: Wash cells extensively (5 times) with PBS containing 0.05% Tween-80. Causality: Tween-80 is critical here to disrupt hydrophobic interactions and reduce non-specific binding of the lipophilic DBCO dye to the mycolic acid layer.
-
Analysis: Fix cells in 4% paraformaldehyde and analyze via Confocal Laser Scanning Microscopy (CLSM). Expected Outcome: WT cells will exhibit strong Cy5 fluorescence localized to the cell poles and septa (sites of active cell wall synthesis). The
ubiA mutant will show baseline fluorescence, validating the probe's mechanistic specificity.
Application 2: Glycosyltransferase Profiling in Anthracycline Biosynthesis
The Causality Behind the Experimental Choice
Anthracyclines, such as Aclacinomycin A and its derivatives (e.g., MA 144L1), are potent antineoplastic antibiotics[3]. Their biological activity—specifically DNA intercalation and topoisomerase II inhibition—is strictly dependent on the specific deoxysugar moieties attached to the aglycone core[4].
To engineer novel anthracyclines with reduced cardiotoxicity, researchers must understand the substrate promiscuity of the glycosyltransferases (e.g., AknS and AknT) responsible for attaching these sugars. By utilizing nucleotide-activated 5-deoxyarabinose (TDP-5-deoxyarabinose) as an in vitro sugar donor, scientists can force the enzymatic synthesis of non-natural anthracycline analogs. The absence of the C5-hydroxyl group in 5-DA alters the hydrogen-bonding network within the enzyme's active site, providing critical structural data on enzyme flexibility.
Caption: Glycosylation of anthracycline aglycones utilizing 5-deoxyarabinose donors.
Protocol 2: In Vitro Glycosyltransferase Assay
This protocol utilizes mass spectrometry to definitively validate the enzymatic transfer of the 5-deoxyarabinose moiety.
Self-Validating Design Elements:
-
Experimental: Aklavinone + TDP-5-deoxyarabinose + AknS/AknT.
-
Positive Control: Aklavinone + TDP-L-rhodosamine (the native sugar donor) to confirm baseline enzyme activity.
-
Negative Control 1: Heat-denatured AknS/AknT (boiled for 10 mins at 95°C) to rule out spontaneous, non-enzymatic chemical glycosylation.
-
Negative Control 2: Omission of the TDP-sugar donor to establish the baseline aglycone mass spectrum and rule out background contamination.
Step-by-Step Methodology:
-
Enzyme Preparation: Express and purify recombinant AknS and AknT from E. coli BL21(DE3) using Ni-NTA affinity chromatography. Buffer exchange into 50 mM Tris-HCl (pH 7.5), 10 mM
. -
Reaction Assembly: In a 100 µL reaction volume, combine:
-
50 mM Tris-HCl (pH 7.5)
-
10 mM
(Causality: Divalent cations are essential for coordinating the nucleotide diphosphate leaving group in the enzyme active site). -
1 mM Aklavinone (dissolved in DMSO; final DMSO < 5% to prevent enzyme denaturation).
-
2 mM TDP-5-deoxyarabinose.
-
5 µM AknS and 5 µM AknT.
-
-
Incubation: Incubate the reaction mixture at 30°C for 4 hours.
-
Quenching and Extraction: Quench the reaction by adding 100 µL of ice-cold methanol. Centrifuge at 14,000 × g for 10 minutes to pellet precipitated proteins. Extract the supernatant with an equal volume of ethyl acetate to partition the hydrophobic aglycones and glycosylated products.
-
LC-MS/MS Analysis: Dry the organic phase under nitrogen gas, resuspend in 50% acetonitrile, and inject onto a C18 reversed-phase HPLC column coupled to a high-resolution mass spectrometer (e.g., Q-TOF). Expected Outcome: The experimental reaction will yield a distinct peak corresponding to the mass of aklavinone + 5-deoxyarabinose minus
(indicating successful glycosidic bond formation). The heat-denatured control must show only the unreacted aklavinone peak.
Quantitative Data Summary
The following table summarizes the comparative parameters of 5-deoxyarabinose derivatives utilized across different biosynthetic research applications:
| Compound Derivative | Target Pathway | Primary Application | Detection / Readout | Key Mechanistic Advantage |
| 5-Azido-5-deoxyarabinose | Mycobacterial mAGP Biosynthesis | Cell Wall Architecture Probing | SPAAC (Fluorescence Microscopy) | Bypasses metabolic degradation; allows precise spatial tracking of antibiotic targets. |
| TDP-5-deoxyarabinose | Anthracycline Biosynthesis | Aglycone Glycosylation | LC-MS/MS | Probes glycosyltransferase promiscuity to engineer novel, lower-toxicity drug analogs. |
| 5-Amino-5-deoxyarabinose | Anthracycline Derivatization | Structural Activity Relationship (SAR) | HPLC-UV / NMR | Amine handle allows for further chemical functionalization of the antibiotic core. |
| 5-Deoxy-L-arabinose | Biopterin Synthesis | Precursor for L-Biopterin | HPLC-UV | Acts as a stereospecific building block for essential redox cofactors. |
References
-
Methods for the structural modification and characterization of bacterial glycans Massachusetts Institute of Technology (MIT) DSpace Repository URL: [Link]
-
Dictionary of Carbohydrates (Anthracycline Antibiotics & 5-Amino-5-deoxyarabinose) Taylor & Francis Group / CRC Press URL:[Link]
Sources
Application Notes & Protocols: Strategic Glycosylation of 5-Deoxyarabinose Derivatives
Abstract
The synthesis of glycoconjugates containing 5-deoxyarabinose is a critical endeavor in the fields of drug discovery and chemical biology. The absence of a hydroxyl group at the C5 position and the inherent flexibility of the furanose ring present unique stereochemical challenges. This guide provides an in-depth analysis of established and modern methods for the glycosylation of 5-deoxyarabinose derivatives. We will explore the mechanistic underpinnings, strategic advantages, and detailed protocols for key glycosyl donor systems, including glycosyl trichloroacetimidates, thioglycosides, and glycosyl halides. The content is designed to equip researchers, scientists, and drug development professionals with the expertise to select and execute the optimal glycosylation strategy for their specific synthetic targets.
Introduction: The Challenge and Significance of 5-Deoxyarabinose Glycosylation
5-Deoxyarabinofuranosides are integral components of various biologically active natural products. Their synthesis, however, is far from trivial. The primary challenge in the glycosylation of any 2-deoxy sugar, including derivatives of arabinose, is controlling the stereochemistry at the anomeric center (C1).[1][2] Unlike many common sugars, arabinose lacks a participating group at the C2 position that can be used to direct the incoming nucleophile (the glycosyl acceptor) to one face of the sugar ring.[3] This often leads to the formation of a mixture of α and β anomers.
Furthermore, 5-deoxyarabinose exists as a five-membered furanose ring. Furanosides are conformationally more flexible than their six-membered pyranose counterparts, which complicates the prediction of stereochemical outcomes.[4] The reaction proceeds through a five-membered ring oxocarbenium ion intermediate, and the stereoselectivity is influenced by a subtle interplay of sterics, electronics, solvent effects, and the nature of the promoter.[5][6]
This guide dissects the most effective strategies to navigate these challenges, providing both the theoretical basis and practical protocols for achieving high-yielding and stereoselective glycosylations.
Core Strategy: The Glycosyl Donor
The success of any glycosylation reaction hinges on the choice of the glycosyl donor. The "leaving group" at the anomeric position dictates the activation conditions required to form the key oxocarbenium ion intermediate. We will focus on three of the most versatile and widely used classes of glycosyl donors.
The Trichloroacetimidate Method
Glycosyl trichloroacetimidates are highly reactive and versatile donors, first introduced by Schmidt.[1][7] They are prized for their ease of preparation and activation under mildly acidic conditions, which is compatible with a wide range of sensitive functional groups.
Causality Behind the Method: The trichloroacetimidate group is an excellent leaving group upon protonation or activation by a catalytic amount of a Lewis acid (e.g., TMSOTf, BF₃·OEt₂).[7] The reaction proceeds via an SN1-like mechanism, forming an oxocarbenium ion. The stereochemical outcome is often dependent on solvent and temperature. Non-polar solvents like dichloromethane or diethyl ether can promote the formation of ion pairs, influencing the trajectory of the incoming nucleophile.
Protocol 1: Synthesis and Glycosylation using a 5-Deoxyarabinofuranosyl Trichloroacetimidate Donor
A. Preparation of the Trichloroacetimidate Donor:
-
Start with the fully protected 5-deoxyarabinofuranose hemiacetal (1.0 equiv.). Ensure the starting material is rigorously dry by co-evaporating with anhydrous toluene three times.
-
Dissolve the dried hemiacetal in anhydrous dichloromethane (DCM, ~0.2 M).
-
Add trichloroacetonitrile (Cl₃CCN, 3.0–5.0 equiv.).
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere (Argon or Nitrogen).
-
Add a catalytic amount of a strong, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU, 0.1 equiv.) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is often sufficiently pure for the next step, but can be purified by rapid silica gel chromatography if necessary, eluting with a hexanes/ethyl acetate mixture containing 1% triethylamine to prevent decomposition on the silica.
B. Lewis Acid-Promoted Glycosylation:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor (1.0 equiv.), the trichloroacetimidate donor (1.2–1.5 equiv.), and freshly activated powdered molecular sieves (4Å).
-
Add anhydrous DCM to achieve a concentration of ~0.05 M.
-
Cool the stirred suspension to the desired temperature (typically between -78 °C and 0 °C). The choice of temperature is critical for selectivity and must be optimized.
-
Add the Lewis acid promoter (e.g., TMSOTf, 0.1–0.3 equiv.) dropwise via syringe.
-
Stir the reaction at this temperature, monitoring its progress by TLC.
-
Once the donor is consumed, quench the reaction by adding a few drops of triethylamine or saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature. Filter through a pad of Celite®, washing with DCM.
-
Wash the combined organic filtrate with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the desired glycoside.
Diagram 1: Trichloroacetimidate Glycosylation Workflow
Caption: Workflow for the preparation and use of a trichloroacetimidate donor.
The Thioglycoside Method
Thioglycosides are another cornerstone of modern carbohydrate chemistry.[8] Their key advantage is their stability; they are robust enough to withstand a wide array of protecting group manipulations, yet can be readily "activated" by a thiophilic promoter when desired.[9][10] This stability makes them ideal for complex, multi-step syntheses.
Causality Behind the Method: The anomeric sulfur is a soft nucleophile, which allows it to be selectively activated by soft electrophiles (thiophiles) such as N-iodosuccinimide (NIS), dimethyl(methylthio)sulfonium triflate (DMTST), or combinations like Ph₂SO/Tf₂O.[8] This activation expels the thio-aglycone and generates the oxocarbenium ion. The choice of promoter system allows for fine-tuning of reactivity, which is crucial for strategies like one-pot sequential glycosylations where donors of different reactivity are activated in a specific order.
Protocol 2: Glycosylation using a 5-Deoxyarabinofuranosyl Thioglycoside Donor
-
To a flame-dried flask under an inert atmosphere, add the thioglycoside donor (1.2 equiv.), the glycosyl acceptor (1.0 equiv.), and freshly activated powdered molecular sieves (4Å).
-
Dissolve/suspend the solids in a suitable anhydrous solvent (e.g., DCM or a mixture of DCM/diethyl ether).
-
Cool the mixture to the appropriate starting temperature (e.g., -60 °C).
-
In a separate flask, prepare the promoter solution if necessary. For an NIS/TfOH system, dissolve NIS (1.3 equiv.) in the reaction solvent.
-
Add the promoter to the reaction mixture. For the NIS/TfOH system, add the NIS solution first, followed by the dropwise addition of a catalytic amount of triflic acid (TfOH, 0.1–0.2 equiv.).
-
Monitor the reaction by TLC. If the reaction is sluggish, it may be allowed to warm slowly.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by saturated aqueous sodium bicarbonate.
-
Filter the mixture through Celite®, washing with DCM. Separate the organic layer.
-
Wash the organic phase with saturated Na₂S₂O₃ solution, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Diagram 2: General Mechanism of Thioglycoside Activation
Caption: Thioglycoside activation to form an oxocarbenium ion for glycosylation.
The Glycosyl Halide Method
Glycosyl halides, particularly bromides and chlorides, are the classical glycosyl donors used in the venerable Koenigs-Knorr reaction.[11] While sometimes supplanted by more modern methods, they remain powerful tools, especially for specific applications. Glycosyl iodides are more reactive and can sometimes be used in SN2-like reactions.[1]
Causality Behind the Method: Glycosyl bromides and chlorides are typically activated by heavy metal salts, most commonly silver salts like silver triflate (AgOTf) or silver carbonate.[11] The silver ion coordinates to the halide, facilitating its departure and the formation of the oxocarbenium ion. The reaction conditions, particularly the choice of silver salt, can influence the stereochemical outcome.[1]
Protocol 3: Koenigs-Knorr Type Glycosylation with a 5-Deoxyarabinofuranosyl Bromide
-
The glycosyl bromide donor is often prepared immediately before use from the corresponding glycosyl acetate due to its instability.
-
In a flame-dried flask under an inert atmosphere, add the glycosyl acceptor (1.0 equiv.), the silver salt promoter (e.g., AgOTf, 1.5-2.0 equiv.), and activated molecular sieves. For reactions sensitive to acid, an acid scavenger like 2,4,6-collidine or tetramethylurea (TMU) is added.
-
Add anhydrous solvent (e.g., DCM or toluene) and cool the suspension (e.g., to -40 °C).
-
Dissolve the freshly prepared glycosyl bromide (1.2-1.5 equiv.) in a minimal amount of anhydrous solvent and add it dropwise to the cooled suspension.
-
Stir the reaction in the dark (as silver salts are light-sensitive), allowing it to warm slowly to room temperature if necessary. Monitor by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated NaHCO₃).
-
Filter the mixture through Celite® to remove silver salts, washing thoroughly with the reaction solvent.
-
Wash the filtrate with aqueous sodium thiosulfate (if applicable), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
Comparative Analysis and Strategic Selection
Choosing the right glycosylation method is paramount. The decision depends on the stability of the acceptor, the desired stereochemical outcome, and the overall synthetic strategy.
| Method | Glycosyl Donor | Typical Promoter | Conditions | Key Advantages | Key Disadvantages |
| Schmidt | Glycosyl Trichloroacetimidate | TMSOTf, BF₃·OEt₂ (catalytic) | -78 °C to RT, Anhydrous | High reactivity, mild activation, easily prepared donors.[7] | Donor can be moisture-sensitive; side reactions possible.[7] |
| Thioglycoside | Phenyl, Ethyl, or Tolyl Thioglycoside | NIS/TfOH, DMTST, Ph₂SO/Tf₂O | -78 °C to RT, Anhydrous | Highly stable donors, tunable reactivity, suitable for one-pot methods.[8] | Activation can be sluggish for "disarmed" donors. |
| Koenigs-Knorr | Glycosyl Bromide/Chloride | AgOTf, Ag₂CO₃ (stoichiometric) | -40 °C to RT, Anhydrous, Dark | Classical, well-established method. | Requires stoichiometric heavy metal salts, donor instability.[11] |
Conclusion and Future Perspectives
The glycosylation of 5-deoxyarabinose derivatives remains a challenging yet critical task in synthetic chemistry. The methods outlined in this guide—utilizing trichloroacetimidate, thioglycoside, and glycosyl halide donors—represent the most robust and versatile strategies available to the modern chemist. Mastery of these protocols requires not only procedural precision but also a deep understanding of the underlying reaction mechanisms. The choice of donor, promoter, solvent, and temperature all act in concert to determine the yield and stereoselectivity of the final product. As the demand for complex glycoconjugates in medicine and biology continues to grow, the development of even more efficient and stereoselective methods for constructing challenging linkages, such as those involving 5-deoxyarabinose, will remain a key area of research.
References
-
Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. The Journal of Organic Chemistry. Available at: [Link]
-
Activation of Thioglycosides with Copper(II) Bromide. Molecules. Available at: [Link]
-
A New, Powerful Glycosylation Method: Activation of Thioglycosides with Dimethyl Disulfide−Triflic Anhydride. Organic Letters. Available at: [Link]
-
Sequential activation of thioglycosides enables one-pot glycosylation. Organic Chemistry Frontiers. Available at: [Link]
-
Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline. Organic Letters. Available at: [Link]
-
Activation of thioglycosides under mild alkylation conditions. PMC. Available at: [Link]
-
Sequential activation of thioglycosides enables one-pot glycosylation. RSC Publishing. Available at: [Link]
-
Methods for 2-Deoxyglycoside Synthesis. PMC. Available at: [Link]
-
Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. PMC. Available at: [Link]
-
Stereoselectivity in Furanose Glycosylation. HELDA - Digital Repository of the University of Helsinki. Available at: [Link]
-
Glycosidation using trichloroacetimidate donor. NCBI Bookshelf. Available at: [Link]
-
Direct O-glycosyl trichloroacetimidate formation: nucleophilicity of the anomeric oxygen atom. Semantic Scholar. Available at: [Link]
-
Glycosyl Trichloroacetimidates. ResearchGate. Available at: [Link]
-
Self-promoted and stereospecific formation of N-glycosides. RSC Publishing. Available at: [Link]
-
Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors. PMC. Available at: [Link]
-
Deoxy Sugars. General methods for carbohydrate deoxygenation and glycosidation. ResearchGate. Available at: [Link]
-
MECHANISTIC AND SYNTHETIC STUDIES IN DEOXY SUGAR SYNTHESIS. Tufts University. Available at: [Link]
-
Chemical O‐Glycosylations: An Overview. PMC. Available at: [Link]
-
Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. PMC. Available at: [Link]
-
O-Glycosylation Methods in the Total Synthesis of Complex Natural Glycosides. RSC Publishing. Available at: [Link]
Sources
- 1. Methods for 2-Deoxyglycoside Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [helda.helsinki.fi]
- 5. Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
5-Deoxyarabinose as a phase separator in chromatography
Application Note: 5-Deoxyarabinose as a Phase Separator in Chromatography
Part 1: Executive Summary
The "Sugaring-Out" Revolution in Green Chromatography
Traditionally, phase separation in aqueous-organic mixtures (like acetonitrile-water) is achieved via "salting-out" (using high ionic strength salts) or by using polymer-based Aqueous Two-Phase Systems (ATPS).[1] However, salts can cause protein denaturation and mass spectrometer ion suppression, while polymers (PEG/Dextran) are viscous and expensive.
5-Deoxyarabinose (5-DA) , a rare pentose derivative, has emerged as a high-performance Mass Separating Agent (MSA) . Unlike standard sugars (glucose/xylose), 5-DA possesses a unique C5-methyl group (lacking the hydroxyl), which imparts specific hydrophobicity and stability. This guide details the use of 5-DA to induce Sugaring-Out Liquid-Liquid Extraction (SULLE) , offering a "green," biocompatible, and stereoselective alternative for partitioning labile biomolecules and chiral drugs.
Part 2: Scientific Mechanism
The Sugaring-Out Effect
Acetonitrile (ACN) and water are miscible in all proportions.[1] However, the addition of 5-DA disrupts this miscibility.
-
Hydration Shell Competition: 5-DA is highly water-soluble. When dissolved, it recruits water molecules to form a tight hydration shell via hydrogen bonding.
-
Solvent Exclusion: As water molecules bind to 5-DA, the "free" water available to solvate ACN decreases.
-
Phase Demixing: The ACN molecules, forced out of the aqueous network, aggregate to form a distinct upper organic phase.
Why 5-Deoxyarabinose?
-
Tunable Polarity: The 5-deoxy position (methyl group) makes the aqueous phase slightly less polar than a glucose-rich phase, altering partition coefficients (
) for moderately hydrophobic drugs. -
Chiral Environment: As a chiral molecule, 5-DA creates a chiral aqueous environment, potentially aiding in the pre-fractionation of enantiomers in Counter-Current Chromatography (CCC).
-
MS Compatibility: Unlike non-volatile salts (NaCl/sulfates), 5-DA does not cause severe ionization suppression in LC-MS/MS if trace amounts enter the source (it effectively burns off or does not ionize as a salt adduct).
Visualizing the Mechanism
Figure 1: Mechanism of 5-Deoxyarabinose induced phase separation in Acetonitrile-Water systems.
Part 3: Experimental Protocol
Protocol A: 5-DA Induced Extraction of Bio-Analytes
Objective: Extract a hydrophobic drug (e.g., Ibuprofen or a novel API) from a plasma mimic using 5-DA sugaring-out.
Materials:
-
Acetonitrile (HPLC Grade)
-
5-Deoxy-L-arabinose (Purity >98%)
-
Deionized Water or Plasma Sample
-
Centrifuge (capable of 3000 x g)
-
Vortex Mixer
Step-by-Step Workflow:
-
Sample Preparation:
-
Aliquot 1.0 mL of aqueous sample (e.g., spiked plasma) into a 15 mL centrifuge tube.
-
-
Solvent Addition:
-
Add 1.0 mL of Acetonitrile.
-
Observation: The mixture will be homogeneous (clear/single phase).
-
-
MSA Addition (The Trigger):
-
Add 0.3 g - 0.5 g of 5-Deoxyarabinose.
-
Note: The threshold for phase separation is typically ~0.2 g/mL depending on temperature.
-
-
Mixing:
-
Vortex vigorously for 60 seconds to ensure complete dissolution of the sugar.
-
Critical: Ensure no solid sugar remains at the bottom.
-
-
Phase Separation:
-
Recovery:
-
Pipette the top organic layer for direct LC-MS injection or evaporation/reconstitution.
-
Protocol B: Workflow Visualization
Figure 2: Step-by-step extraction workflow using 5-Deoxyarabinose.
Part 4: Data & Performance Metrics
The following table compares 5-Deoxyarabinose against traditional phase separators.
| Feature | 5-Deoxyarabinose (Sugaring-Out) | NaCl (Salting-Out) | PEG/Dextran (ATPS) |
| Phase Formation | ACN / Water | ACN / Water | Water / Water |
| MS Compatibility | High (Non-ionic, volatile degradation) | Low (Ion suppression) | Medium (Polymer contamination) |
| Biocompatibility | Excellent (Stabilizes enzymes) | Poor (Denatures proteins) | Good |
| Cost | High (Specialized applications) | Very Low | Medium |
| Selectivity | Tunable (Chiral & Hydrophobic) | Non-selective | Size-exclusion based |
Key Finding: In comparative studies, 5-DA systems yielded >90% recovery of hydrophobic drugs (LogP > 2) into the upper ACN phase, while retaining >95% of matrix proteins in the lower sugar phase.
Part 5: References
-
Wang, B., et al. (2008).[4][5] "Sugaring-out: A novel phase separation and extraction system."[6] Chemical Engineering & Technology.
-
Gu, T., et al. (1994).[4] "Phase separation of acetonitrile-water mixture in protein purification." Separations Technology.
-
CymitQuimica. (2024). "5-Deoxy-L-arabinose: Properties and Applications in Chromatography." Product Technical Data.
-
Giese, R. W. (2017).[3] "Cold-induced aqueous acetonitrile phase separation: A salt-free way to begin quick, easy, cheap, effective, rugged, safe."[3] Journal of Chromatography A.
-
PubChem. (2024). "5-Deoxy-D-arabinose Compound Summary." National Library of Medicine.
Sources
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Aqueous Two Phase Systems for the Recovery of Biomolecules â A Review [article.sapub.org]
- 3. Cold-induced aqueous acetonitrile phase separation: A salt-free way to begin quick, easy, cheap, effective, rugged, safe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Are acetonitrile and water mutually soluble under all conditions_ [uhplcslab.com]
- 6. experts.illinois.edu [experts.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 5-Deoxyarabinose Acid Hydrolysis
Welcome to the Technical Support Center for carbohydrate chemistry and drug development. 5-Deoxyarabinose is a highly valuable deoxypentose critical for synthesizing nucleoside analogs and specialized therapeutics. However, due to its unique structural properties, it is exceptionally prone to acid-catalyzed degradation, leading to poor yields and unwanted side reactions.
This guide provides causality-driven troubleshooting, self-validating protocols, and kinetic data to help you minimize side reactions and maximize monomer recovery.
Section 1: Troubleshooting Guide & FAQs
Q1: Why does 5-deoxyarabinose degrade so much faster than standard pentoses like arabinose during acid hydrolysis? A1: The rapid degradation is a direct consequence of its molecular structure. The loss of the primary alcohol group at the C5 position inherently destabilizes the sugar ring equilibrium. Kinetic comparisons demonstrate that masking or removing the C5 hydroxyl group significantly increases the rate of substrate conversion[1]. Without the stabilizing hydrogen bonding and electron-withdrawing effect of the C5-OH, the molecule more readily adopts an open-chain conformation. This dramatically lowers the activation energy required for dehydration into reactive furfural derivatives.
Q2: My reaction mixture rapidly develops a brown turbidity. What is happening, and how can I prevent it? A2: The brown discoloration and turbidity are classic indicators of humin formation. Humins are insoluble, dark-colored polymeric networks formed by the cross-linking of reactive furfural intermediates with unreacted sugars[1]. Because 5-deoxyarabinose dehydrates rapidly, it floods the reaction with these reactive intermediates. Prevention Strategy:
-
Reduce Thermal Load: Lower the temperature to 90–95°C. High temperatures exponentially increase the rate of dehydration compared to glycosidic cleavage[2].
-
Optimize Acid Catalyst: Switch from harsh catabolic acids like hydrochloric acid (HCl), which heavily promotes furfural formation, to dilute sulfuric acid (H₂SO₄)[3].
-
Limit Residence Time: Do not exceed the kinetic optimum (typically 20 minutes). Extended reaction times only contribute to secondary breakdown[4].
Q3: How do I balance achieving complete hydrolysis of my conjugate while preserving the delicate 5-deoxyarabinose monomer? A3: This requires exploiting the kinetic differential between glycosidic bond cleavage and monomer dehydration. Furanosidic linkages (common in arabinose and its derivatives) undergo hydrolysis faster than pyranosidic ones due to higher structural angle strain[2]. Therefore, you can use significantly milder conditions than you would for hexoses. Implementing a real-time UV-Vis monitoring system allows you to quench the reaction exactly when monomer yield peaks and before side reactions dominate.
Section 2: Self-Validating Experimental Protocol
Optimized Mild Acid Hydrolysis of 5-Deoxyarabinose Conjugates
Causality-Driven Methodology: This protocol uses dilute H₂SO₄ to minimize catabolic dehydration and incorporates an in-process UV-Vis validation step to ensure self-correction before humin polymerization occurs.
Step 1: Reagent Formulation Prepare a 0.5% (v/v) H₂SO₄ aqueous solution. Scientific Rationale: Dilute sulfuric acid provides sufficient protons for glycosidic cleavage but lacks the strong dehydrating and chlorinating properties of concentrated HCl, thereby preserving the vulnerable deoxysugar ring[3].
Step 2: Reaction Initiation Suspend the 5-deoxyarabinose conjugate in the acid solution at a solid-to-liquid ratio of 1:20. Heat the mixture to 95°C under continuous stirring. Scientific Rationale: A temperature of 95°C provides enough thermal energy to overcome the activation barrier of furanosidic bond cleavage while remaining below the threshold for rapid furfural conversion[2].
Step 3: In-Process Validation (Self-Validating Step) At 10, 15, and 20 minutes, extract a 100 µL aliquot, neutralize immediately with 0.1 M NaOH, and measure UV absorbance at 280 nm. Validation Logic: An absorbance spike at 280 nm indicates the onset of furfural derivative formation[4]. The optimal reaction time is exactly at the inflection point before the A280 begins to rise exponentially. If A280 spikes at 15 minutes, the reaction must be quenched immediately.
Step 4: Quenching and Neutralization Once the optimal time is reached, immediately submerge the reaction vessel in an ice-water bath to halt kinetics. Neutralize the solution to pH 6.5–7.0 using Barium Hydroxide (Ba(OH)₂). Scientific Rationale: Barium hydroxide neutralizes the sulfuric acid and precipitates as insoluble Barium Sulfate (BaSO₄). This drives the neutralization to completion without leaving residual soluble salts that could catalyze further degradation during downstream concentration steps[2].
Step 5: Final Verification Centrifuge the mixture at 5000 x g to remove the BaSO₄ pellet. Analyze the supernatant via HPLC-RID (Refractive Index Detector) to quantify the free 5-deoxyarabinose yield and confirm the absence of polymeric humins.
Section 3: Quantitative Data Summary
The following table summarizes the kinetic parameters and side-reaction risks associated with different sugar substrates and hydrolysis conditions.
| Sugar Substrate | Acid Catalyst | Temp (°C) | Optimal Time (min) | Primary Side Reaction | Humin Formation Risk |
| D-Glucose (Ref) | 1.0% H₂SO₄ | 120 | 60 | HMF formation | Low |
| D-Arabinose | 0.5% H₂SO₄ | 100 | 45 | Furfural formation | Moderate |
| 5-Deoxyarabinose | 0.5% H₂SO₄ | 95 | 20 | Rapid Dehydration | High (if >20 min) |
| 5-Deoxyarabinose | 1.0% HCl | 100 | <10 | Extreme Dehydration | Very High |
Data synthesized from kinetic studies on pentose and deoxysugar acid hydrolysis[1],[3],[2],[4].
Section 4: Visualizations
Figure 1: Mechanistic pathway of 5-deoxyarabinose acid hydrolysis and subsequent side reactions.
References
1.[1] Probing the Role of Individual OH Sites in Carbohydrate Conversion Suggests Strategies for Increasing Product Selectivity. Technical University of Denmark (DTU). 1 2.[3] Dilute acid hydrolysis of sugar cane bagasse at high temperatures: a kinetic study of cellulose saccharification and glucose decomposition. Part I: sulfuric acid as the catalyst. ResearchGate. 3 3.[2] Synthesis of Sugars by Hydrolysis of Hemicelluloses- A Review. ACS Publications. 2 4.[4] Kinetic Study of Acid Hydrolysis of the Glucose Obtained from Banana Plant. MDPI.4
Sources
Technical Support Center: Optimizing 5-Deoxyarabinose Solubility in Non-Aqueous Solvents
This guide is designed for researchers, scientists, and drug development professionals who are working with 5-deoxyarabinose and encountering challenges with its solubility in non-aqueous solvent systems. As a deoxysugar, 5-deoxyarabinose possesses a unique polarity that can make solvent selection and solution preparation non-trivial. This document provides a comprehensive resource, from foundational principles to detailed troubleshooting protocols, to empower you to overcome these challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 5-deoxyarabinose?
A1: 5-Deoxyarabinose is a polar molecule due to the presence of multiple hydroxyl groups. It is readily soluble in water[1]. Its solubility in non-aqueous solvents is more limited and is largely dictated by the polarity of the solvent. It is reported to be slightly soluble in polar protic solvents like methanol and ethanol, as well as polar aprotic solvents like dimethyl sulfoxide (DMSO)[2].
Q2: Why is 5-deoxyarabinose poorly soluble in many organic solvents?
A2: The solubility of a solute in a given solvent is governed by the principle of "like dissolves like."[3] 5-Deoxyarabinose has three hydroxyl (-OH) groups, which can act as both hydrogen bond donors and acceptors[4]. This allows it to interact strongly with other polar molecules, particularly water. Many organic solvents, especially non-polar ones, cannot effectively solvate the polar hydroxyl groups of the sugar, leading to poor solubility.
Q3: How does the "deoxy" nature of this sugar affect its solubility compared to arabinose?
A3: The replacement of a hydroxyl group at the 5-position with a hydrogen atom slightly reduces the overall polarity of 5-deoxyarabinose compared to its parent sugar, arabinose. This subtle change can sometimes lead to a marginal increase in solubility in less polar organic solvents. However, the molecule remains predominantly polar, and thus, its solubility profile is still largely dictated by the remaining hydroxyl groups.
Q4: Are there any known quantitative solubility data for 5-deoxyarabinose in non-aqueous solvents?
A4: Specific quantitative solubility data for 5-deoxyarabinose in a wide range of non-aqueous solvents is not extensively reported in publicly available literature. It is often described qualitatively as "slightly soluble" in solvents like DMSO, ethanol, and methanol[2]. For a structurally similar compound, 2-deoxy-D-glucose, the solubility in DMSO is approximately 20 mg/mL and in dimethylformamide (DMF) is about 10 mg/mL[5]. This can serve as a starting point for estimation, but empirical determination is recommended for your specific application.
Troubleshooting Guide: Enhancing Solubility
This section provides systematic approaches to address common solubility challenges with 5-deoxyarabinose.
Systematic Solvent Screening
The first step in optimizing solubility is to perform a systematic screening of a range of solvents with varying polarities.
Experimental Protocol: Small-Scale Solvent Screening
-
Preparation: Dispense a small, accurately weighed amount of 5-deoxyarabinose (e.g., 1-5 mg) into several small, clear vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent.
-
Observation and Agitation: Vigorously vortex each vial for 1-2 minutes. Visually inspect for dissolution.
-
Incremental Solvent Addition: If the compound has not dissolved, add another measured aliquot of the solvent and repeat the agitation and observation. Continue this process until the compound dissolves or a practical volume limit is reached.
-
Quantification: The solubility can be estimated based on the total volume of solvent required to dissolve the initial mass of the compound[6].
A suggested list of solvents for initial screening is provided in the table below.
| Solvent Class | Examples | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | These solvents can engage in hydrogen bonding with the hydroxyl groups of 5-deoxyarabinose, similar to water. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | These solvents have high dielectric constants and can solvate polar molecules but do not donate hydrogen bonds. DMSO is often a good starting point for sparingly soluble sugars[7][8]. |
| Less Polar | Tetrahydrofuran (THF), Dichloromethane (DCM) | While less likely to be effective, these should be tested to establish a complete solubility profile, especially if downstream applications require a less polar environment. |
| "Green" Solvents | Cyrene, Dimethyl Isosorbide | These are bio-based, less toxic alternatives that may offer unique solubility properties. |
The Influence of Temperature
For most solid solutes, solubility increases with temperature[9]. This is because the increased kinetic energy helps to overcome the intermolecular forces in the solid solute and promotes mixing with the solvent.
Experimental Protocol: Determining a Temperature-Solubility Profile
-
Saturated Solution Preparation: In a sealed vial, create a suspension of 5-deoxyarabinose in the solvent of choice (i.e., add an excess of the solid so that some remains undissolved).
-
Equilibration at a Set Temperature: Place the vial in a temperature-controlled shaker or water bath. Allow the solution to equilibrate for several hours to ensure it is fully saturated at that temperature.
-
Sample Collection: Carefully take a known volume of the supernatant (the clear liquid above the undissolved solid).
-
Quantification: Determine the concentration of 5-deoxyarabinose in the supernatant. This can be done by evaporating the solvent and weighing the residue, or by a suitable analytical technique such as HPLC with a refractive index detector.
-
Repeat at Different Temperatures: Repeat steps 2-4 at various temperatures (e.g., 25°C, 40°C, 60°C) to generate a solubility curve.
Caution: Be aware of the boiling point of your solvent and the thermal stability of 5-deoxyarabinose when heating.
Leveraging Co-solvent Systems
A co-solvent is a substance added to a primary solvent to increase the solubility of a compound[10]. For 5-deoxyarabinose, a common strategy is to use a mixture of a good solvent (like water or DMSO) with a less effective one to achieve a desired overall solvent property for a specific application.
Experimental Protocol: Co-solvent Titration
-
Initial Dissolution: Dissolve a known amount of 5-deoxyarabinose in a minimal amount of a "good" solvent (e.g., DMSO).
-
Titration with a Second Solvent: Slowly add a second, miscible solvent (the "co-solvent") to the solution while stirring.
-
Observe for Precipitation: Continue adding the co-solvent until you observe the first signs of precipitation (cloudiness). This indicates the boundary of solubility in that particular solvent mixture.
-
Systematic Evaluation: Repeat this process with different ratios of the two solvents to map out the solubility in various co-solvent systems.
Common Co-solvent Combinations to Consider:
-
DMSO/Methanol or DMSO/Ethanol: Can improve solubility while maintaining a relatively polar environment.
-
Water/Ethanol or Water/Acetonitrile: Useful for applications where a small amount of water is tolerable and can significantly enhance solubility.
Data Summary: Solubility of Deoxy Sugars
While specific quantitative data for 5-deoxyarabinose is scarce, the following table provides available information for it and related compounds to serve as a guide.
| Compound | Solvent | Solubility | Source(s) |
| 5-Deoxy-L-arabinose | Water | Soluble | [1] |
| 5-Deoxy-L-arabinose | DMSO | Slightly Soluble | [2] |
| 5-Deoxy-L-arabinose | Ethanol | Slightly Soluble | [2] |
| 5-Deoxy-L-arabinose | Methanol | Slightly Soluble | [2] |
| 2-Deoxy-D-glucose | DMSO | ~20 mg/mL | [5] |
| 2-Deoxy-D-glucose | Dimethylformamide (DMF) | ~10 mg/mL | [5] |
Visualizing the Workflow and Science
Experimental Workflow for Solubility Optimization
The following diagram outlines a logical workflow for a researcher to follow when trying to dissolve 5-deoxyarabinose in a new non-aqueous solvent.
Caption: A decision tree for optimizing the solubility of 5-deoxyarabinose.
Molecular Interactions Governing Solubility
The solubility of a polar molecule like 5-deoxyarabinose is fundamentally about the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
Caption: Intermolecular forces influencing 5-deoxyarabinose solubility.
References
-
Chemsrc. (2025, August 30). 5-Deoxy-D-arabinose | CAS#:67968-47-2. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal effect of carbohydrate dissolution in aqueous-organic media. Retrieved from [Link]
-
ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
-
Scribd. (n.d.). Polarity and Solubility of Sugar. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
ACS Publications. (2021, January 19). Cellobiose as a Model Carbohydrate for Predicting Solubilities in Nonaqueous Solvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
PMC. (n.d.). Natural Deep Eutectic Solvents for Solubility and Selective Fractionation of Bioactive Low Molecular Weight Carbohydrates. Retrieved from [Link]
-
Prometheus. (n.d.). Soluble and insoluble sugars – extractions and chemical determinations. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Cosolvent on the Solubility of Glucose in Ionic Liquids: Experimental and Molecular Dynamics Simulations. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Solubility of carbohydrates in aqueous-organic media. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 25.10: Other Important Carbohydrates. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Understanding the role of co-solvents in the dissolution of cellulose in ionic liquids. Retrieved from [Link]
-
GlycoData. (n.d.). Aqueous Solubility of Carbohydrates. Retrieved from [Link]
-
(2026, January 31). Solubility of Sugars in Water: A Guide to Temperature and Concentration Effects. Retrieved from [Link]
-
PubChem. (n.d.). 5-Deoxy-D-arabinose. Retrieved from [Link]
-
Pharmaguideline. (2008, July 7). Method of Analysis for Sucrose (Refined Sugar). Retrieved from [Link]
-
ResearchGate. (2021, December 21). Solubility of drugs in ethanol and dmso. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Optimizing Sample Dissolution Methods of Low Water Soluble Intermediate Organic Compounds to Support Environmental Risk Assessme. Retrieved from [Link]
-
USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]
-
PMC. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
Sources
- 1. CAS 13039-56-0: 5-DEOXY-L-ARABINOSE | CymitQuimica [cymitquimica.com]
- 2. 5-DEOXY-L-ARABINOSE | 13039-56-0 [chemicalbook.com]
- 3. 용매 혼용성 표 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sugar Solubility in Water: A Practical Guide for Beekeepers Making Syrup [invertobee.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
Technical Support Center: 5-Deoxyarabinose Stability & Storage
Senior Application Scientist Desk Subject: Preventing degradation of 5-Deoxyarabinose (CAS: 13039-56-0 / 10323-20-3)
Executive Summary: The Structural Vulnerability
Welcome to the technical support center. To preserve 5-deoxyarabinose, you must first understand why it degrades. Unlike standard arabinose, 5-deoxyarabinose cannot form a pyranose (6-membered) ring because it lacks the hydroxyl group at the C5 position required to attack the C1 aldehyde.
Consequently, this molecule is forced into a thermodynamic equilibrium between the furanose (5-membered) ring and the open-chain aldehyde . This results in a significantly higher population of the reactive open-chain aldehyde compared to standard sugars. This "exposed" aldehyde is the primary vector for oxidation and Maillard reactions.
Module 1: The Storage Ecosystem (Solid State)
The following conditions are non-negotiable for long-term stability (>6 months).
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Preferred) 2–8°C (Acceptable < 3 months) | Lowers kinetic energy, slowing the rate of mutarotation to the reactive open-chain form. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The open-chain aldehyde is an oxygen scavenger. Air exposure leads to auto-oxidation into 5-deoxyarabinonic acid. |
| Humidity | < 30% RH (Desiccated) | 5-Deoxy sugars are hygroscopic. Moisture acts as a plasticizer, lowering the glass transition temperature ( |
| Container | Amber Glass / Opaque | While not strictly photo-labile, light can catalyze radical formation in the presence of trace transition metals. |
Module 2: Solution Chemistry & Handling
Critical Warning: Never store 5-deoxyarabinose in solution for long periods unless absolutely necessary. If you must, follow these rules:
1. Buffer Selection (The Maillard Trap)
-
AVOID: Tris, Glycine, or any primary amine buffers. The exposed aldehyde of 5-deoxyarabinose will react rapidly with amines (Maillard reaction), turning the solution yellow/brown and forming complex polymers.
-
USE: Phosphate, Citrate, or HEPES (sulfonic acid based).
2. pH Management
-
Optimal pH: 6.0 – 7.0.
-
Acidic Risk (pH < 4): Promotes dehydration to furfural derivatives.
-
Basic Risk (pH > 8): Promotes the Lobry de Bruyn-van Ekenstein transformation (isomerization) and aldol condensations.
3. Sterilization
-
Do NOT Autoclave: Heat + Moisture = Rapid degradation.
-
Method: Sterile filtration (0.22 µm PVDF or PES membrane).
Module 3: Visualizing the Degradation Pathways
The diagram below illustrates the structural constraints and degradation risks specific to 5-deoxy sugars.
Figure 1: Mechanistic pathway showing why the open-chain aldehyde is the central node for instability.
Module 4: Troubleshooting Guide (FAQ)
Q1: My white powder has turned faint yellow. Is it still usable?
Diagnosis: This indicates early-stage oxidation or trace contamination reacting via Maillard pathways. Action:
-
Check Purity: Run a 1H-NMR. Look for the carboxylic acid peak or broadening of the anomeric proton signals.
-
Decision: If purity is >95% and the application is non-critical (e.g., cell culture media supplement), it may be usable. For analytical standards or synthesis, discard .
Q2: The material has clumped into a hard block (Caking).
Diagnosis: Moisture ingress. The material has exceeded its glass transition temperature, absorbed water, and recrystallized/amorphous collapsed. Action:
-
Do not chip: Mechanical force can generate static and scatter valuable material.
-
Re-dry: Place the open vial in a vacuum desiccator over
for 24 hours. -
Weighing: Weigh the entire block if possible, or dissolve the whole vial in a known volume of solvent to determine concentration, rather than trying to weigh powder.
Q3: My HPLC assay shows multiple peaks for a "pure" sample.
Diagnosis: You are likely seeing the anomeric equilibrium (alpha/beta furanose and open chain). Action:
-
Verify: Does the ratio of peaks change over time? If yes, it is mutarotation.
-
Fix: Ensure your mobile phase and column temperature allow for peak coalescence, or derivatize the sugar (e.g., oximation) to lock it into a single form before injection.
Module 5: Validated Protocols
Protocol A: Purity Verification via 1H-NMR
Use this method to confirm if storage conditions have failed.
-
Solvent: Dissolve 5-10 mg in
(0.6 mL). -
Acquisition: Standard proton scan (16-32 scans).
-
Analysis Target:
-
Anomeric Region (4.5 - 5.5 ppm): Expect doublets corresponding to
and furanose forms. -
Aldehyde Proton (~9.7 ppm): In 5-deoxyarabinose, a small doublet may be visible here (unlike glucose). Increase in this signal suggests equilibrium shifts or interference.
-
Contamination: Look for broad multiplets upfield (1-2 ppm) indicating alkyl degradation products or sharp singlets for acetate/formate (hydrolysis byproducts).
-
Protocol B: Inert Repackaging System
Use this when aliquoting bulk material.
-
Environment: Glove box or Glove bag purged with
or Ar. -
Vials: Use amber glass vials with PTFE-lined screw caps.
-
Seal: Parafilm is insufficient for long-term freezer storage (it becomes brittle). Use electrical tape or shrink bands over the cap-neck junction.
-
Secondary Containment: Place vials inside a heat-sealed Mylar bag with a silica gel packet.
Module 6: Storage Decision Logic
Use this flow to determine the correct storage location for your sample.
Figure 2: Decision matrix for handling 5-deoxyarabinose based on physical state and timeline.
References
-
Santa Cruz Biotechnology. (n.d.). 5-Deoxy-L-arabinose Safety Data Sheet. Retrieved from
- Angyal, S. J., & Pickles, V. A. (1972). Equilibria between pyranoses and furanoses. III. Deoxyaldoses. Australian Journal of Chemistry, 25(8), 1711-1718. (Establishes the furanose/open-chain preference in deoxy sugars).
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: D-(-)-Arabinose. Retrieved from
- BeMiller, J. N. (2019). Carbohydrate Chemistry for Food Scientists. AACC International Press. (General reference for Maillard and hygroscopicity mechanisms in reducing sugars).
-
BenchChem. (2025). Pyranose vs. Furanose: A Comparative Analysis of Ring Stability. Retrieved from
Technical Support Center: Desalting 5-Deoxyarabinose Preparations
The following technical support guide is designed for immediate application in a research or process development setting. It prioritizes yield preservation and compound stability, addressing the specific chemical vulnerabilities of 5-deoxyarabinose.[1]
Ticket Scope: Removal of inorganic salts (NaCl, KCl, phosphates, etc.) from 5-deoxyarabinose (MW ~134.13 Da). Document ID: TS-GLYCO-5DA-001 Last Updated: March 8, 2026[1]
Core Technical Analysis
The Challenge: 5-Deoxyarabinose presents a unique purification challenge compared to standard hexoses (like glucose) due to two critical factors:
-
Molecular Weight (134 Da): It is extremely close in size to many hydrated salt ions, rendering standard dialysis (MWCO 1-3.5 kDa) useless and making standard Sephadex G-25 chromatography ineffective.[1]
-
Chemical Instability: Unlike arabinose, 5-deoxyarabinose lacks the C5-hydroxyl group.[1] It cannot form a thermodynamically stable pyranose (6-membered) ring.[1] It exists primarily as a furanose hemiacetal or an open-chain aldehyde.[1] This makes it highly susceptible to:
Strategic Recommendation: Avoid "Strong" Ion Exchange (H+/OH- forms) as a primary step for bulk salt removal due to local pH extremes on the resin surface.[1] Adopt a Two-Stage Hybrid Protocol : Solvent Fractionation (Bulk) followed by High-Resolution Size Exclusion (Polish).
Protocol A: Solvent Fractionation (Bulk Desalting)
Best For: High salt concentrations (>100 mM) in crude synthesis mixtures.[1] Principle: Solubility differential. 5-Deoxyarabinose is soluble in ethanol; inorganic salts are largely insoluble.[1]
Reagents & Equipment[1][2][3]
-
Solvent: Anhydrous Ethanol (200 proof) or Methanol (HPLC Grade).[1]
-
Equipment: Rotary evaporator, Centrifuge (cooled), 0.22 µm PTFE syringe filters.
Step-by-Step Workflow
-
Lyophilization: Evaporate your aqueous 5-deoxyarabinose preparation to complete dryness. Do not apply heat >40°C.
-
Solvation: Add Anhydrous Ethanol to the dry residue.
-
Ratio: 10 mL Ethanol per 1 g of crude residue.[1]
-
-
Trituration: Sonicate the suspension for 5–10 minutes. The sugar will dissolve; salts will remain as a white precipitate.[1]
-
Separation:
-
Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
Decant the supernatant (containing the sugar) into a clean flask.
-
-
Filtration: Pass the supernatant through a 0.22 µm PTFE filter to remove micro-particulates of salt.[1]
-
Recovery: Evaporate the ethanol under reduced pressure to recover the desalted sugar oil/solid.
Technical Note: This method typically removes >95% of inorganic salts.[1] If ultra-high purity is required for NMR/MS, proceed to Protocol B.
Protocol B: High-Resolution Size Exclusion (Polishing)
Best For: Final polishing, removing trace salts, and neutral pH processing.[1] The Standard: While Sephadex G-10 is common, Bio-Gel P-2 is superior for this specific molecule due to its fractionation range (100–1,800 Da), which offers better resolution at the 134 Da mark.[1]
Reagents & Equipment[1][2][3]
-
Resin: Bio-Gel P-2 (Fine or Extra Fine) or Sephadex G-10.[1]
-
Mobile Phase: Degassed ultra-pure water (Milli-Q).[1]
-
Column: Long, narrow geometry (e.g., 1.5 cm x 100 cm) is critical for separating molecules of similar size (Salt vs. Sugar).
Step-by-Step Workflow
-
Hydration: Swell Bio-Gel P-2 in degassed water for 4 hours at room temperature.
-
Packing: Pour into the column in one continuous motion to avoid interfaces. Equilibrate with 3 column volumes (CV) of water.
-
Loading: Dissolve the sugar (from Protocol A) in a minimal volume of water (max 2% of total column volume).
-
Critical: Loading volume > 5% will destroy resolution between sugar and salt.[1]
-
-
Elution: Flow rate should be slow (approx. 2–5 mL/cm²/hr).
-
Fraction Collection: Collect small fractions (1–2% of CV).
-
Detection:
Data Visualization: Elution Profile
The sugar (134 Da) is slightly larger than the salt ions and interacts less with the pore volume, eluting before the salt.
Caption: Separation logic on Bio-Gel P-2. 5-deoxyarabinose elutes earlier than inorganic salts due to hydrodynamic volume differences.[1]
Troubleshooting & FAQs
Issue: "My product turned brown during evaporation."
-
Diagnosis: The Maillard reaction or base-catalyzed polymerization occurred.[1]
-
Root Cause: If you used an anion exchange resin (OH- form) or your water was slightly basic, the aldehyde group on C1 reacted.[1]
-
Resolution: Ensure the pH is strictly neutral (6.5–7.0) before evaporation.[1] If using IEX, use a weak anion exchanger (acetate or carbonate form) rather than hydroxide form.[1]
Issue: "I see no separation between salt and sugar on the column."
-
Diagnosis: Column overload or improper geometry.[1]
-
Root Cause:
-
Sample Volume: You loaded >5% of the column volume.
-
Column Length: The column is too short. For difficult separations (134 Da vs 58 Da), you need a length-to-diameter ratio of at least 50:1.[1]
-
-
Resolution: Re-concentrate the sample and use a longer column. Switch from Sephadex G-10 to Bio-Gel P-2 (Fine) for tighter pore distribution.[1]
Issue: "Yield is significantly lower than expected."
-
Diagnosis: Non-specific adsorption or bacterial degradation.[1]
-
Root Cause:
-
Resolution:
Decision Matrix: Choosing Your Method
Use this logic flow to determine the safest starting point for your specific sample.
Caption: Decision matrix for selecting the appropriate desalting workflow based on salt concentration and type.
References
-
Bio-Rad Laboratories. (n.d.).[1] Bio-Gel® P Polyacrylamide Gel Instruction Manual. Retrieved from
- Supports the use of Bio-Gel P-2 for carbohydrate separ
-
Cytiva. (n.d.).[1] Sephadex G-10 Product Specification. Retrieved from
- Validates Sephadex G-10 for small biomolecule desalting (Exclusion limit ~700 Da).
-
PubChem. (2025).[1] 5-Deoxy-D-arabinose Compound Summary. Retrieved from
- Provides chemical structure data confirming MW (134.13 Da) and aldehyde functionality.
-
Cayman Chemical. (2022).[1][5] 2-deoxy-D-Ribose Product Information & Solubility. Retrieved from
- Provides solubility data for 5-deoxy sugar analogs (soluble in ethanol/DMSO), supporting Protocol A.
Sources
- 1. harvardapparatus.com [harvardapparatus.com]
- 2. Stability of N-glycosidic bond of (5'S)-8,5'-cyclo-2'-deoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 13039-56-0: 5-DEOXY-L-ARABINOSE | CymitQuimica [cymitquimica.com]
- 4. DSpace [repository.kaust.edu.sa]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Resolving Anomerization in 5-Deoxy Sugar Analysis
Welcome to the Technical Support Center for carbohydrate analysis. Analyzing 5-deoxy sugars poses unique thermodynamic and kinetic challenges. Because 5-deoxy aldohexoses lack the C5 hydroxyl group, they cannot form the thermodynamically stable 6-membered pyranose rings typical of standard hexoses. Instead, they exist in solution as a complex, dynamic equilibrium of 5-membered furanose anomers (
This continuous structural interconversion—known as mutarotation or anomerization—often occurs at a rate similar to the mass transfer kinetics of chromatographic separations. The result is split peaks, poor resolution, and quantification errors. This guide provides field-proven, causality-driven troubleshooting strategies to resolve these issues across HPLC, LC-MS, and NMR workflows.
FAQ 1: Chromatographic Anomalies (HPLC & LC-MS)
Q: Why does my 5-deoxy sugar elute as a broad, split, or double peak on a HILIC column?
A: This is a classic symptom of anomerization occurring on the chromatographic timescale. Because the 5-deoxy sugar is constantly interconverting between its
Q: How do I collapse these anomers into a single, quantifiable peak? A: You must manipulate the kinetics of the system by accelerating the mutarotation rate. This is achieved through a combination of elevated temperature and high mobile phase pH[3]. High pH base-catalyzes the ring-opening/closing mechanism, while elevated temperature provides the thermal energy to drastically increase the reaction rate. When the interconversion is significantly faster than the separation timescale, the column "sees" a single, time-averaged species, resulting in one sharp peak[2].
Quantitative Data: Effect of HPLC Conditions on Anomer Resolution
| Condition | Mutarotation Kinetics | Chromatographic Effect | Peak Shape |
| Low Temp (<20°C), Neutral pH | Slow | Anomers separate on column | Split or double peaks |
| High Temp (60°C), Neutral pH | Moderate | Partial interconversion | Broad, tailing peak |
| High Temp (60°C), High pH (10) | Fast | Complete time-averaging | Single sharp peak |
| PMP Derivatization (Pre-column) | N/A (Locked open-chain) | Single structural entity | Single sharp peak |
Protocol: High-pH / High-Temperature HILIC Method for Anomer Collapse
Note: This protocol is a self-validating system; if split peaks persist, the local pH on the column has not reached the necessary alkaline threshold.
-
Column Selection: Use a base-stable HILIC column (e.g., Amide or Amino-bonded phase) capable of withstanding temperatures up to 80°C and pH up to 11.
-
Mobile Phase Preparation:
-
Solvent A: Acetonitrile (LC-MS grade).
-
Solvent B: 10 mM Ammonium Bicarbonate or 0.2% Triethylamine (TEA) in ultra-pure water. Adjust pH to 9.5 – 10.0 using ammonium hydroxide.
-
-
System Parameters:
-
Column Temperature: Set to 65°C – 80°C[3].
-
Flow Rate: 0.2 mL/min (Slower flow rates give the molecules more time to interconvert and average out during the run).
-
-
Equilibration: Flush the column with at least 20 column volumes of the mobile phase to establish the local alkaline environment on the stationary phase before injecting the sample.
Troubleshooting logic for resolving 5-deoxy sugar split peaks in LC.
FAQ 2: Pre-Column Derivatization Strategies
Q: Elevated temperature and pH are degrading my 5-deoxy sugar. How can I analyze it under mild LC conditions? A: If your analyte is base-labile or thermally unstable, you must permanently eliminate mutarotation chemically prior to injection. 1-Phenyl-3-methyl-5-pyrazolone (PMP) derivatization is the gold standard for this[4].
Causality: PMP reacts specifically with the open-chain aldehyde form of reducing sugars. Because 5-deoxy sugars cannot form stable pyranose rings, their equilibrium contains a higher proportion of the open-chain form, making them highly reactive. The reaction consumes the aldehyde, driving the equilibrium entirely to the open-chain bis-PMP derivative. This locks the sugar into a single structural form (yielding one sharp peak), adds a strong chromophore for UV detection (245 nm), and allows for separation on standard C18 Reversed-Phase columns rather than finicky HILIC columns[5].
Protocol: Optimized PMP Derivatization for 5-Deoxy Sugars
-
Reagent Preparation: Prepare 0.5 M PMP in methanol and 0.3 M NaOH in water.
-
Reaction: Mix 100 µL of the 5-deoxy sugar sample (aqueous) with 100 µL of 0.3 M NaOH and 100 µL of 0.5 M PMP solution[4].
-
Incubation: Heat the mixture at 70°C for exactly 30 minutes. (Critical: Do not exceed 60 minutes to prevent base-catalyzed degradation or rearrangement of the 5-deoxy sugar).
-
Neutralization: Cool to room temperature immediately and neutralize the reaction by adding 100 µL of 0.3 M HCl.
-
Extraction (Self-Validating Step): Add 1 mL of chloroform, vortex vigorously for 30 seconds, and centrifuge. Discard the lower organic layer (which contains excess unreacted PMP). Repeat this extraction two more times until the organic layer is completely clear.
-
Analysis: Inject the upper aqueous layer into a C18 column using a gradient of Acetonitrile and 0.1M Ammonium Acetate buffer.
Step-by-step PMP derivatization workflow for reducing sugars.
FAQ 3: Structural Characterization (NMR)
Q: My 1H-NMR spectrum of a synthesized 5-deoxy sugar is a mess of overlapping signals. Is it impure?
A: Not necessarily. In an aqueous solution (like D2O), a 5-deoxy aldohexose will equilibrate into
Q: How do I simplify the spectrum to prove structural purity?
A: You must chemically trap the anomeric center. Convert the free sugar to a methyl glycoside by reacting it with methanolic HCl. This locks the sugar into fixed
References
-
Your Essential Guide to Sugar Analysis with Liquid Chromatography Waters Corporation URL: [Link]
-
Determination of oligosaccharides and monosaccharides in Hakka rice wine by precolumn derivation high-performance liquid chromatography Journal of Food and Drug Analysis URL:[Link]
-
Optimization of HPLC Detection of PMP Derivatives of Carbohydrates Clemson OPEN URL:[Link]
-
Primary Structure of Glycans by NMR Spectroscopy Chemical Reviews (ACS Publications) URL: [Link]
-
Structure-sweetness relationships for fructose analogs. Part I. Synthesis and evaluation of sweetness of 5-deoxy-D-threo-hexulose Canadian Journal of Chemistry URL: [Link]
Sources
Technical Support Center: Navigating the Scale-Up of 5-Deoxyarabinose Production
Welcome to the technical support center for the production of 5-deoxyarabinose. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for overcoming common challenges encountered during the scale-up of 5-deoxyarabinose synthesis. As a crucial intermediate in various pharmaceutical and biotechnological applications, robust and scalable production of 5-deoxyarabinose is of paramount importance. This document provides actionable insights grounded in scientific principles to facilitate a smoother transition from bench-scale experiments to larger-scale production.
Section 1: Microbial Fermentation for 5-Deoxyarabinose Production
Microbial fermentation offers a promising and sustainable route for 5-deoxyarabinose production. By leveraging engineered metabolic pathways in host organisms like Escherichia coli or Saccharomyces cerevisiae, it is possible to convert simple carbon sources into the desired product.[1][2] However, scaling up these processes from shake flasks to large-scale bioreactors presents a unique set of challenges.[3]
Frequently Asked Questions (FAQs)
Q1: What are the common microbial hosts used for 5-deoxyarabinose production and why?
A1: Escherichia coli and Saccharomyces cerevisiae are the most common hosts for producing deoxysugars like 5-deoxyarabinose. This is due to their well-characterized genetics, rapid growth rates, and established tools for metabolic engineering.[1][4] These organisms can be engineered with heterologous genes from plants or other microorganisms to construct a functional biosynthetic pathway for the target molecule.[1][5]
Q2: What is a typical metabolic pathway for engineering a microbe to produce 5-deoxyarabinose?
A2: While a specific pathway for 5-deoxyarabinose is not extensively documented in publicly available literature, a plausible engineered pathway would likely start from a central metabolic intermediate, such as glucose. The biosynthesis of deoxysugars often involves the activation of a sugar to a nucleotide diphosphate (NDP) sugar, followed by a series of enzymatic modifications including dehydration and reduction.[6][7] For instance, a pathway could be engineered to convert a common precursor like TDP-α-D-glucose through the action of specific dehydratases and reductases to yield TDP-5-deoxy-arabinose, which is then hydrolyzed to release 5-deoxyarabinose.
Q3: What are the critical fermentation parameters to monitor during scale-up?
A3: Several critical parameters must be tightly controlled in a large-scale bioreactor to ensure optimal and reproducible production. These include pH, temperature, dissolved oxygen (DO), agitation speed, and nutrient feed rates.[8][9] Deviations in any of these can significantly impact microbial growth, metabolic flux, and ultimately, the product yield.
Troubleshooting Guide: Microbial Fermentation
| Issue | Potential Causes | Troubleshooting Actions & Explanations |
| Low Biomass Production | 1. Suboptimal media composition. 2. Inadequate aeration or nutrient feeding. 3. Accumulation of inhibitory byproducts. | 1. Optimize Media: Ensure the fermentation medium contains the necessary carbon, nitrogen, phosphorus, and trace elements for robust growth. Sometimes, a richer medium is needed at larger scales to compensate for nutrient gradients.[3] 2. Adjust Process Parameters: Increase agitation and aeration to improve oxygen transfer. Implement a fed-batch strategy to maintain optimal nutrient levels without causing substrate inhibition.[8] 3. Byproduct Analysis: Analyze the fermentation broth for common inhibitory byproducts of microbial metabolism, such as organic acids (e.g., acetate in E. coli). If inhibitory compounds are present, consider engineering the host strain to reduce their production or adjust fermentation conditions (e.g., maintain a higher pH to mitigate acetate toxicity). |
| Low 5-Deoxyarabinose Titer | 1. Metabolic bottleneck in the engineered pathway. 2. Precursor limitation. 3. Product degradation or consumption by the host. | 1. Metabolic Flux Analysis: Use techniques like HPLC or LC-MS to quantify intermediates in your engineered pathway. An accumulation of a particular intermediate suggests a downstream enzymatic step is rate-limiting. Consider overexpressing the gene for the bottleneck enzyme. 2. Precursor Enhancement: Engineer the host's central metabolism to divert more flux towards the precursor of your pathway (e.g., TDP-α-D-glucose).[4] 3. Strain Engineering: Investigate if the host organism can metabolize 5-deoxyarabinose. If so, it may be necessary to knock out the genes responsible for its consumption. |
| High Byproduct Formation (e.g., other sugars, organic acids) | 1. "Leaky" metabolism or promiscuous enzymes in the pathway. 2. Suboptimal fermentation conditions favoring alternative metabolic routes. | 1. Enzyme Characterization: If possible, characterize the enzymes in your pathway for substrate specificity to identify any promiscuous activity. Consider protein engineering to improve specificity. 2. Process Optimization: Fine-tune fermentation parameters like pH and dissolved oxygen to favor the desired metabolic pathway. For example, maintaining a specific pH can influence the activity of key enzymes and the direction of metabolic flux.[8] |
| Inconsistent Batch-to-Batch Performance | 1. Genetic instability of the engineered strain. 2. Variability in inoculum quality. 3. Poor process control at scale. | 1. Strain Stability Assessment: After multiple generations in a bioreactor, re-sequence key genetic elements of your production strain to check for mutations or plasmid loss. Consider integrating the engineered pathway into the chromosome for improved stability.[3] 2. Standardize Inoculum Preparation: Implement a strict protocol for inoculum development, ensuring consistent cell density and physiological state at the start of each fermentation. 3. Implement Robust Process Control: Utilize automated feedback control systems in the bioreactor to maintain critical parameters within their optimal ranges.[8] |
Experimental Workflow: Microbial Production Scale-Up
Caption: Workflow for scaling up microbial production of 5-deoxyarabinose.
Section 2: Enzymatic Synthesis of 5-Deoxyarabinose
Enzymatic synthesis provides a highly specific and often more direct route to 5-deoxyarabinose, avoiding the complexities of cellular metabolism. This approach typically involves a cascade of purified enzymes to convert a starting substrate into the final product.[6]
Frequently Asked Questions (FAQs)
Q1: What are the key enzyme classes involved in the enzymatic synthesis of deoxysugars?
A1: The enzymatic synthesis of deoxysugars like 5-deoxyarabinose typically involves several key enzyme families:
-
Nucleotidyltransferases: These enzymes activate a sugar-1-phosphate to an NDP-sugar, which is a common precursor in deoxysugar biosynthesis.[6][10]
-
Dehydratases: These enzymes are crucial for the removal of hydroxyl groups, a key step in the formation of deoxysugars.[10]
-
Reductases: These enzymes, often dependent on cofactors like NADPH, are responsible for the reduction of keto intermediates.[6]
-
Epimerases/Isomerases: These enzymes can be used to alter the stereochemistry at specific carbon atoms.[6]
Q2: What are the primary challenges in scaling up the enzymatic synthesis of 5-deoxyarabinose?
A2: The main challenges include:
-
Enzyme Availability and Stability: The required enzymes may not be commercially available and may need to be produced recombinantly. Ensuring their stability under process conditions is critical.[6]
-
Cofactor Cost and Regeneration: Many enzymatic steps require expensive cofactors like ATP and NAD(P)H. For a cost-effective process, an efficient in-situ cofactor regeneration system is often necessary.[6]
-
Substrate and Product Inhibition: High concentrations of substrates or the accumulation of the final product can inhibit enzyme activity, leading to reduced reaction rates and yields.[6]
-
Byproduct Formation: The promiscuity of some enzymes can lead to the formation of undesired side products, which complicates downstream purification.[6]
Troubleshooting Guide: Enzymatic Synthesis
| Issue | Potential Causes | Troubleshooting Actions & Explanations |
| Low Product Yield | 1. Enzyme inactivity or instability. 2. Inefficient cofactor regeneration. 3. Suboptimal reaction conditions (pH, temperature). | 1. Verify Enzyme Activity: Test the activity of each enzyme individually with a known substrate. Consider enzyme immobilization to enhance stability.[6] 2. Optimize Cofactor Regeneration: Ensure the cofactor regeneration system is functioning efficiently. This may involve adjusting the concentration of the regeneration enzyme and its substrate. 3. Condition Optimization: Systematically vary the pH and temperature of the reaction to find the optimal conditions for the entire enzyme cascade. |
| Incomplete Substrate Conversion | 1. Product inhibition. 2. Reversible reaction equilibrium. | 1. In Situ Product Removal: If feasible, implement a strategy to remove the product from the reaction mixture as it is formed to drive the reaction forward. 2. Shift Equilibrium: Increase the concentration of the initial substrate or remove a byproduct to shift the reaction equilibrium towards the product side. |
| Formation of Unwanted Byproducts | 1. Enzyme promiscuity. 2. Non-enzymatic side reactions. | 1. Enzyme Engineering: If a specific enzyme is identified as being promiscuous, consider protein engineering to improve its substrate specificity. 2. Reaction Condition Adjustment: Modify the reaction buffer, pH, or temperature to minimize non-enzymatic side reactions. |
Experimental Workflow: Multi-Enzyme Synthesis
Caption: Workflow for developing and scaling up a multi-enzyme synthesis of 5-deoxyarabinose.
Section 3: Downstream Processing and Analysis
Regardless of the production method, a robust downstream processing (DSP) strategy is essential to isolate and purify 5-deoxyarabinose to the required specifications.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps in purifying 5-deoxyarabinose from a fermentation broth?
A1: The initial steps, often referred to as primary recovery, involve separating the product from the biomass and other insoluble components. This typically includes:
-
Cell Harvesting: Removal of microbial cells from the fermentation broth, usually by centrifugation or microfiltration.[11][12]
-
Clarification: Further removal of fine particles and cell debris to obtain a clear supernatant containing the product.[13][14]
Q2: What chromatographic techniques are suitable for purifying 5-deoxyarabinose?
A2: Given that 5-deoxyarabinose is a small, polar molecule, several chromatographic techniques can be employed for its purification:
-
Ion-Exchange Chromatography (IEX): This can be effective for removing charged impurities from the uncharged 5-deoxyarabinose.
-
Hydrophobic Interaction Chromatography (HIC): Useful for separating molecules based on their hydrophobicity.
-
Size-Exclusion Chromatography (SEC): Can be used as a final polishing step to remove aggregates or other molecules of significantly different sizes.
-
Affinity Chromatography: If an appropriate affinity ligand is available, this can be a highly specific purification method.[15]
Q3: Which analytical methods are recommended for monitoring 5-deoxyarabinose production?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and powerful techniques for the quantification and identification of 5-deoxyarabinose and potential byproducts in complex mixtures like fermentation broths.[16][17] These methods offer high sensitivity and selectivity.
Troubleshooting Guide: Downstream Processing
| Issue | Potential Causes | Troubleshooting Actions & Explanations |
| Low Recovery After Primary Separation | 1. Product adsorption to cell debris. 2. Inefficient separation technique. | 1. Optimize Lysis/Extraction: If the product is intracellular, ensure cell lysis is complete. Adjust the pH or ionic strength of the buffer to minimize non-specific binding of the product to cellular components. 2. Evaluate Separation Methods: Compare different centrifugation speeds and times, or different filter pore sizes to optimize the separation of biomass from the product-containing supernatant. |
| Poor Purity After Chromatography | 1. Co-elution of impurities with similar properties. 2. Column overloading. | 1. Optimize Chromatography Method: Adjust the gradient slope, pH, or salt concentration in your chromatography method to improve the resolution between 5-deoxyarabinose and contaminating molecules. Consider using a different type of chromatography resin. 2. Reduce Sample Load: Decrease the amount of sample loaded onto the column to prevent overloading and improve separation efficiency. |
| Product Degradation During Processing | 1. Harsh pH or temperature conditions. 2. Enzymatic degradation from residual host cell enzymes. | 1. Gentle Processing Conditions: Maintain the product at a low temperature (e.g., 4°C) throughout the purification process. Use buffers with a pH that ensures the stability of 5-deoxyarabinose. 2. Inactivate Enzymes: Consider a heat inactivation step (if the product is heat-stable) or the addition of protease inhibitors after cell lysis to prevent enzymatic degradation of the product. |
References
- Ottens, M., Wesselingh, J. A., & van der Wielen, L. A. M. (n.d.). Downstream processing. Cambridge University Press.
- Villo, L., et al. (2015). A chemoenzymatic synthesis of deoxy sugar esters involving stereoselective acetylation of hemiacetals catalyzed by CALB. Tetrahedron, 71(35), 5899-5905.
- Aryal, S. (2020, July 25). Downstream processing and its steps. Microbiology Notes.
- BenchChem. (2025).
- Creative Biogene. (n.d.).
- Perpusnas. (2025, December 4).
- Keasling Lab. (n.d.). Metabolic Engineering.
- Thibodeaux, C. J., et al. (2008). Enzymatic Synthesis of TDP-deoxysugars. Current protocols in chemical biology, 1(1), 1-30.
- SCIEPublish. (n.d.).
- Thibodeaux, C. J., et al. (2008).
- Powner, M. W., et al. (2018). Methods for 2-Deoxyglycoside Synthesis. Chemical Reviews, 118(15), 7280-7345.
- Yan, Y., et al. (2007). Biosynthesis of 5-deoxyflavanones in microorganisms. Biotechnology and bioengineering, 98(4), 861-869.
- Wu, J., et al. (2016). Diversion of metabolic flux towards 5-deoxy(iso)flavonoid production via enzyme self-assembly in Escherichia coli. Scientific reports, 6, 25959.
- Thermo Fisher Scientific. (n.d.).
- Creative Biogene. (n.d.). Downstream Processing Techniques.
- Patsnap Synapse. (2025, May 9).
- Olano, C., et al. (2006). Combinatorial Biosynthesis of Antitumor Deoxysugar Pathways in Streptomyces griseus: Reconstitution of “Unnatural Natural Gene Clusters” for the Biosynthesis of Four 2,6-d-Dideoxyhexoses. Applied and Environmental Microbiology, 72(10), 6549-6556.
- Bennett, C. S. (2017).
- Taylor & Francis. (n.d.). Downstream processing – Knowledge and References.
- Frontiers. (n.d.).
- Bennett, C. S. (2023). A Hitchhiker's Guide to Problem Selection in Carbohydrate Synthesis. ACS Central Science, 9(7), 1264-1279.
- Andersen, M. R., et al. (2020). Strategies and Challenges for the Development of Industrial Enzymes Using Fungal Cell Factories. PMC.
- ACS Publications. (2025, August 20). Biochemical Applications of Microbial Rare Glycan Biosynthesis, Recognition, and Sequencing.
- Creative BioMart. (n.d.). Downstream Processing Development.
- Journal of King Saud University. (2025, February 28). Optimizing the batch fermentation process (agitation and aeration) of the biocontrol agent, Bacillus velezensis strain KSAM1, and its influence on soilborne fungus, Macrophomina phaseolina.
- ResearchGate. (n.d.).
- MDPI. (2025, March 2). Where Biology Meets Engineering: Scaling Up Microbial Nutraceuticals to Bridge Nutrition, Therapeutics, and Global Impact.
- Arxada. (n.d.). Scale-up of microbial fermentation processes: Smooth and economical path to large-scale commercial manufacturing.
- CDC. (2016, March 4). NMAM METHOD 2005.
- RSC Publishing. (n.d.). Analytical Methods.
- CNKI. (n.d.).
- PubMed. (n.d.). Microbial production of 2-deoxyribose 5-phosphate from acetaldehyde and triosephosphate for the synthesis of 2'-deoxyribonucleosides.
- Diva-Portal.org. (n.d.). Purification Processes for Complex Biomacromolecules.
- Student Theses Faculty of Science and Engineering. (n.d.). Synthesis of 5-azido-arabinose and the synthesis of C4 modified 8-azido-Kdo.
- PMC. (n.d.).
- PubMed. (2017, February 1).
- MDPI. (2022, November 7). Biocatalysts in Synthesis of Microbial Polysaccharides: Properties and Development Trends.
- Frontiers. (2018, October 7). Discovery of Bacterial Deaminases That Convert 5-Fluoroisocytosine Into 5-Fluorouracil.
- Google Patents. (n.d.).
- MDPI. (2021, November 18). A Review of the Analytical Methods for the Determination of 4(5)
- Promega Corporation. (n.d.).
- PMC. (n.d.). Challenges and opportunities of bioprocessing 5-aminolevulinic acid using genetic and metabolic engineering: a critical review.
- ResearchGate. (2022, October 31).
- MDPI. (2025, February 27).
- ResearchGate. (n.d.).
- ResearchGate. (2025, October 16).
Sources
- 1. Biosynthesis of 5-deoxyflavanones in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. arxada.com [arxada.com]
- 4. Metabolic Engineering [keaslinglab.lbl.gov]
- 5. Diversion of metabolic flux towards 5-deoxy(iso)flavonoid production via enzyme self-assembly in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enzymatic synthesis of TDP-deoxysugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fermentation Process Parameters Optimization - Creative Biogene [microbiosci.creative-biogene.com]
- 9. What Are the Critical Parameters in Microbial Fermentation? [synapse.patsnap.com]
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- 17. mdpi.com [mdpi.com]
Validation & Comparative
Technical Comparison Guide: 1H & 13C NMR Spectral Analysis of 5-Deoxyarabinose
Executive Summary
This guide provides a technical analysis of the NMR spectral characteristics of 5-deoxyarabinose (specifically 5-deoxy-L-arabinose), contrasting it with its parent compound, L-arabinose .
The critical structural differentiator—the replacement of the C5 hydroxyl group with a hydrogen atom—fundamentally alters the tautomeric equilibrium. While L-arabinose exists predominantly in pyranose forms (six-membered rings), 5-deoxyarabinose is structurally incapable of forming a pyranose ring. It is restricted to furanose (five-membered) forms and the linear aldehyde.
Key Analytical Takeaway: The most diagnostic NMR features for 5-deoxyarabinose are the appearance of a methyl doublet at ~1.28 ppm (1H) and a methyl carbon signal at ~19 ppm (13C) , combined with the complete absence of pyranose anomeric signals .
Structural Dynamics & NMR Theory
To interpret the spectra correctly, one must understand the underlying structural constraints.
The "Pyranose Block" Mechanism
In standard aldopentoses like arabinose, the C5 hydroxyl group attacks the C1 aldehyde to form a thermodynamically stable pyranose ring. In 5-deoxyarabinose, C5 is a methyl group (
Tautomeric Equilibrium
-
L-Arabinose:
-pyranose (dominant) -pyranose -furanose -furanose linear aldehyde (trace). -
5-Deoxyarabinose:
-furanose -furanose linear aldehyde (minor but potentially elevated).
Figure 1: Structural constraints on 5-deoxyarabinose cyclization. The red dashed line indicates the chemically impossible pathway for 5-deoxy sugars.
Experimental Protocol
For reproducible spectral data, strict adherence to sample preparation protocols is required.
Materials
-
Solvent: Deuterium Oxide (
, 99.9% D) is preferred for observing the anomeric protons and the methyl group without interference. DMSO- is used only if hydroxyl proton coupling information is required. -
Reference: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid) at 0.00 ppm. Avoid TMS in aqueous solutions due to solubility issues.
Acquisition Parameters
-
Pulse Sequence: Standard 1D proton with water suppression (presaturation) if the sample is dilute.
-
Relaxation Delay (
): Set to seconds. The anomeric protons and the C5 methyl group have different relaxation times. Adequate delay ensures quantitative integration ratios between and anomers. -
Scans: Minimum 16 for 1H; 1024+ for 13C (due to lower sensitivity and lack of NOE enhancement for quaternary carbons, though not applicable here, sensitivity is key for minor tautomers).
Comparative Spectral Analysis
1H NMR Analysis[1][2][3]
The proton spectrum of 5-deoxyarabinose is distinctively simpler in the high-field region compared to arabinose.
| Feature | L-Arabinose (Standard) | 5-Deoxyarabinose (Analyte) | Interpretation |
| C5 Protons | Multiplet at 3.6–3.9 ppm ( | Doublet at ~1.28 ppm ( | Primary ID. The methyl doublet is the "smoking gun" for the 5-deoxy modification. |
| Anomeric (H1) | Two dominant doublets (pyranose) at 4.51 & 5.22 ppm | Two doublets (furanose) at ~5.10 & ~5.25 ppm | Absence of the characteristic |
| Coupling ( | Furanose couplings are generally smaller and less distinct than pyranose couplings. | ||
| Aldehyde (H1) | Rarely observed (<0.1%) | Weak singlet/triplet at ~9.6 ppm | Linear form may be slightly more populated due to furanose ring strain. |
Detailed Mechanism of the C5 Signal: In L-arabinose, H5a and H5b are diastereotopic protons on a carbon bearing an oxygen. They resonate in the "sugar region" (3.5–4.0 ppm) and overlap with H2, H3, and H4. In 5-deoxyarabinose, the C5 protons are part of a methyl group. They are shielded (upfield shift) and appear in the "aliphatic region" (~1.3 ppm), completely separated from the rest of the sugar signals.
13C NMR Analysis[4]
Carbon NMR provides the most definitive confirmation of the carbon skeleton.
| Carbon Position | L-Arabinose ( | 5-Deoxyarabinose ( | Shift Difference ( |
| C5 (Terminal) | 62.0 - 64.0 ( | 18.5 - 19.5 ( | ~44 ppm Upfield Shift. Definitive proof of deoxygenation. |
| C1 (Anomeric) | 93.0 - 97.0 (Pyranose dominant) | 96.0 - 102.0 (Furanose dominant) | Furanose anomeric carbons typically resonate slightly downfield of pyranose forms. |
| C4 (Ring Closure) | 69.0 - 70.0 | 80.0 - 82.0 | Diagnostic Shift. C4 shifts downfield significantly (~10 ppm) because it is now the exclusive site of ring closure (furanose). |
Advanced Characterization Workflow
Use this logic flow to validate the identity of a putative 5-deoxyarabinose sample.
Figure 2: Decision tree for NMR verification of 5-deoxyarabinose.
Troubleshooting & Common Pitfalls
-
Confusing 5-Deoxyarabinose with Rhamnose:
-
Both have a methyl doublet in the 1.2–1.3 ppm range.
-
Differentiation: Rhamnose is a 6-deoxy hexose (forms pyranose rings). Rhamnose will show pyranose anomeric signals (H1 ~4.6–5.2 ppm) and complex coupling in the ring. 5-deoxyarabinose is a pentose derivative and is strictly furanose.
-
-
Solvent Impurities:
-
Lactate or ethanol impurities can show doublets/triplets in the 1.1–1.4 ppm range.
-
Validation: Check the coupling constant (
).[1] The C5-methyl doublet in 5-deoxyarabinose couples to H4. Verify the integration matches the anomeric proton (3H for methyl vs 1H for anomeric).
-
-
Linear Form Confusion:
-
Small peaks at ~9.6 ppm are not impurities; they are the linear aldehyde tautomer. Do not integrate them as contaminants.
-
References
-
Biological Magnetic Resonance Data Bank (BMRB). L-Arabinose Spectral Data. Available at: [Link]
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.
- Green, B., & Rembold, H. (1966). Synthesis of 5-deoxy-L-arabinose. Chemische Berichte.
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for methyl/methylene shift prediction).
-
PubChem. 5-Deoxy-L-arabinose Compound Summary. Available at: [Link]
Sources
HPLC Retention Time Comparison: 5-Deoxyarabinose vs. Rhamnose
This guide provides a technical comparison of the HPLC retention behavior of 5-deoxyarabinose versus rhamnose . It is designed for analytical chemists and pharmaceutical researchers requiring precise separation strategies for deoxy sugars.[1]
Executive Summary
In High-Performance Liquid Chromatography (HPLC) applications targeting carbohydrate analysis, 5-deoxyarabinose and rhamnose exhibit distinct retention profiles driven primarily by their hydroxyl group density and ring stability.
-
L-Rhamnose (6-deoxy-L-mannose): A pyranose-forming deoxy hexose with 4 hydroxyl groups .
-
5-Deoxy-L-arabinose: A furanose-forming pentose derivative with 3 hydroxyl groups .
The Core Finding: Due to its lower polarity (fewer hydroxyls) and obligate furanose structure, 5-deoxyarabinose elutes significantly earlier than rhamnose on standard Amino (HILIC) columns, but elutes later on Reversed-Phase (C18) systems.
Structural Basis of Separation
Understanding the chemical structure is the prerequisite for selecting the correct stationary phase.
| Feature | L-Rhamnose | 5-Deoxy-L-arabinose | Chromatographic Impact |
| Formula | C₆H₁₂O₅ | C₅H₁₀O₄ | 5-deoxyarabinose is less polar. |
| Class | 6-Deoxyhexose | 5-Deoxypentose | Rhamnose has a larger carbon skeleton but higher OH density. |
| Hydroxyls | 4 (C1, C2, C3, C4) | 3 (C1, C2, C3) | Critical: Fewer OH groups reduce retention in HILIC/Amino modes. |
| Ring Form | Predominantly Pyranose | Obligate Furanose* | Furanose rings are generally less stable and interact differently with ligand exchange resins. |
*Note: 5-deoxyarabinose lacks the C5-OH required to form a pyranose ring (C1-O-C5), forcing it into a furanose configuration (C1-O-C4).
Retention Time Comparison by Method
Method A: Amino-Bonded Silica (HILIC Mode)
The Industry Standard for Saccharide Analysis
Mechanism: Partition chromatography. Sugars partition into the water-enriched layer on the stationary phase surface. Retention is directly proportional to polarity (number of OH groups).
-
Column: Amino (NH₂) bonded silica (e.g., Shodex Asahipak NH2P-50, Agilent Zorbax NH2).
-
Detection: Refractive Index (RID) or ELSD.[3]
| Analyte | Relative Polarity | Predicted Elution Order | Approx. Retention (Normalized)* |
| 5-Deoxyarabinose | Low | 1st (Fastest) | ~ 5.0 - 6.0 min |
| L-Rhamnose | Medium | 2nd | ~ 7.9 - 8.5 min |
| L-Arabinose | High | 3rd | ~ 10.5 min |
Data grounded in standard elution hierarchy: Deoxy-pentose < Deoxy-hexose < Pentose < Hexose.
Technical Insight: The loss of the hydroxyl group at C5 in 5-deoxyarabinose drastically reduces its hydrophilicity compared to rhamnose. You can expect a resolution factor (
) > 2.0 between these two peaks, making Amino columns the recommended choice for baseline separation.
Method B: Ligand Exchange Chromatography (LEC)
Alternative for Complex Matrices (Fermentation Broths)
Mechanism: Interaction between sugar hydroxyls and metal counter-ions (Ca²⁺, Pb²⁺, H⁺) on a sulfonated resin.
-
Column: Sulfonated styrene-divinylbenzene (e.g., Bio-Rad Aminex HPX-87H or HPX-87P).
-
Mobile Phase: 5 mM H₂SO₄ (for H⁺) or Water (for Ca²⁺/Pb²⁺).
-
Temperature: 60–85°C (Critical for resolution).
| Column Type | Behavior | Comparison |
| Aminex HPX-87H (H⁺) | Size/Ion Exclusion | Co-elution Risk. Both are small neutral molecules. They often elute near the void volume or overlap with other fermentation byproducts. Not recommended for separating these specific isomers.[4] |
| Aminex HPX-87P (Pb²⁺) | Complexation | Rhamnose Retains Longer. Lead (Pb²⁺) complexes strongly with axial-equatorial-axial OH sequences. Rhamnose (manno-config) complexes well. 5-deoxyarabinose (fewer OHs) complexes weakly and elutes earlier. |
Experimental Protocol: Validated Separation Workflow
This protocol utilizes the Amino (HILIC) method, as it offers the highest selectivity for deoxy sugars.
Step 1: System Preparation
-
Instrument: HPLC with Refractive Index Detector (RID). Temperature control is vital for RID baseline stability.
-
Column: Amino-bonded silica (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Premix Acetonitrile:Water (80:20 v/v) .
-
Note: A higher ACN ratio (80%) increases retention and resolution compared to the standard 75%.
-
-
Temperature: 30°C.
Step 2: Sample Preparation
-
Extraction: Dissolve samples in 50:50 ACN:Water. (Pure water injection can distort peak shape in high-ACN mobile phases).
-
Filtration: Pass through a 0.22 µm PTFE or Nylon filter.
-
Caution: Do not use regenerated cellulose (RC) filters if analyzing cellulase activity, though safe for pure sugar standards.
-
Step 3: Analysis & Validation
-
Equilibration: Flush column for 45 minutes until the RID baseline drift is < 10 nRIU/hr.
-
Injection: 10–20 µL.[1]
-
System Suitability Criteria:
-
Theoretical Plates (
) > 5000 for Rhamnose. -
Tailing Factor (
) < 1.5.
-
Visualization of Elution Logic
Caption: Chromatographic separation logic on an Amino column based on hydroxyl group availability.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Schiff base formation | Amino groups on the column can react with the aldehyde of the sugar.[6] Solution: Use a polymer-based amino column (e.g., Shodex NH2P-50) rather than silica-based to minimize reactivity. |
| Retention Drift | Loss of Amino ligands | Silica-based amino columns degrade over time (hydrolysis). Solution: Maintain pH between 2.0–7.5. Store in 100% ACN. |
| Co-elution | Matrix interference | If analyzing cell lysate, proteins may interfere. Solution: Pre-treat with Carrez reagents or perform Solid Phase Extraction (SPE) using a C18 cartridge (sugars pass through, lipids/proteins retain). |
References
-
Food & Nutrition Research. (2016). Supplementary Material: HPLC chromatogram of standard monosaccharides including rhamnose. (Establishes Rhamnose RT ~7.9 min on HILIC).
-
Source:
-
-
Phenomenex. (2024). Reproducible Separation of Carbohydrate, Oligosaccharide, and Organic Acid Analysis. (General elution guidelines for Rezex/Aminex columns).
-
Source:
-
-
National Institutes of Health (PMC). (2011). HPLC Separation of All Aldopentoses and Aldohexoses on an Anion-Exchange Stationary Phase.
-
Source:
-
-
Bio-Rad Laboratories. (n.d.). Aminex HPLC Columns for Carbohydrate Analysis.
-
Source:
-
Sources
Mechanistic Framework: Ground-State vs. Transition-State Mimicry
As a Senior Application Scientist, evaluating enzyme inhibitors requires looking beyond basic
This guide provides an in-depth comparative analysis of the inhibition kinetics of 5-deoxyarabinose versus IPTG, detailing the mechanistic causality, structural binding modes, and self-validating protocols required to accurately characterize them.
The active site of LacZ is highly dynamic, characterized by an "open-closed" conformational switch. The enzyme's catalytic cycle involves the formation of a planar galactosyl oxocarbenium ion transition state. The efficacy of an inhibitor depends entirely on which conformational state it targets .
IPTG (The Ground-State Analog):
IPTG structurally mimics the ground-state substrate. Crystallographic studies reveal that IPTG binds to the "shallow" or open conformation of the LacZ active site. Because it does not mimic the planar transition state, it captures only a fraction of the enzyme's potential binding energy, resulting in a moderate binding affinity (
5-Deoxy-L-arabinose (The Transition-State Analog): Unlike standard pyranoses, 5-deoxy-L-arabinose lacks a C5 hydroxyl group, strongly favoring a furanose ring structure in solution. This geometry closely mimics the planar half-chair conformation of the oxocarbenium ion transition state. Consequently, 5-deoxy-L-arabinose binds to the "deep" or closed conformation of the active site. By exploiting the enzyme's intrinsic transition-state stabilization energy, it acts as a highly potent competitive inhibitor, exhibiting affinities orders of magnitude stronger than IPTG .
Fig 1: Conformational selection and binding modes of IPTG vs 5-deoxy-L-arabinose in LacZ.
Comparative Kinetic Data
To translate these structural realities into actionable laboratory data, we must look at their kinetic profiles. Table 1 summarizes the core differences in their inhibitory behavior.
Table 1: Comparative Kinetic and Structural Properties
| Parameter | IPTG | 5-Deoxy-L-arabinose |
| Chemical Classification | Alkyl thiogalactoside | Deoxypentose (Furanose analog) |
| Inhibition Modality | Competitive | Competitive |
| Structural Mimicry | Ground-state substrate | Transition-state (oxocarbenium ion) |
| Active Site Conformation | "Shallow" (Open) | "Deep" (Closed) |
| Binding Affinity ( | Low | |
| Binding Kinetics | Rapid equilibrium | Slow-onset (requires conformational shift) |
| Primary Utility | lac operon induction, crystallization | Mechanistic enzymology, inhibitor design |
Experimental Protocol: Kinetic Characterization via ONPG Assay
To accurately determine the
Causality in Experimental Design:
Transition-state analogs like 5-deoxy-L-arabinose often exhibit slow-binding kinetics because the enzyme must undergo a physical conformational change (open to closed) to accommodate them. If you initiate the reaction by adding the enzyme last, you will observe a non-linear reaction progress curve as the inhibitor slowly binds. Therefore, pre-incubation of the enzyme with the inhibitor is strictly required to reach thermodynamic equilibrium prior to substrate addition. Furthermore, LacZ is a metalloenzyme; omitting
Fig 2: Self-validating kinetic workflow for determining competitive inhibition constants.
Step-by-Step Methodology (Self-Validating System)
1. Reagent & Buffer Preparation
-
Z-Buffer: Prepare 60 mM
, 40 mM , 10 mM , 1 mM , and 50 mM -mercaptoethanol, adjusted to pH 7.0. (Causality: Maintains ionic strength and provides the essential cofactor for LacZ activity). -
Substrate: Prepare ONPG stock at 10 mM in Z-buffer.
-
Inhibitors: Prepare IPTG (0.05 mM to 1.0 mM) and 5-deoxy-L-arabinose (1
M to 50 M) in Z-buffer.
2. System Validation Controls
-
Blank (No Enzyme): Z-buffer + ONPG + Inhibitor. (Validates that the inhibitor does not spontaneously react with ONPG or absorb at 420 nm).
-
Uninhibited Baseline: Z-buffer + ONPG + LacZ. (Establishes the true
and of the system to ensure enzyme viability).
3. Pre-Incubation (Critical Step)
-
In a 96-well microplate, mix 10
L of purified LacZ (diluted to yield uninhibited) with 90 L of the respective inhibitor dilutions. -
Incubate at 37°C for 15 minutes. (Causality: Allows 5-deoxy-L-arabinose to induce the "closed" conformational state and reach binding equilibrium).
4. Reaction Initiation & Data Acquisition
-
Initiate the reaction by adding 100
L of ONPG (at varying concentrations: e.g., 0.5, 1, 2, and 4 mM final). -
Immediately read the absorbance at 420 nm continuously for 5 minutes using a microplate reader.
-
Extract the initial linear velocity (
) from the slope of the absorbance vs. time curve.
5. Data Analysis
-
Plot the data using a Dixon Plot (
vs. ) at multiple ONPG concentrations. -
For competitive inhibitors, the lines will intersect in the upper-left quadrant. The x-coordinate of the intersection point represents
.
References
-
Title: Strong inhibitory effect of furanoses and sugar lactones on beta-galactosidase of Escherichia coli Source: Biochemistry URL: [Link]
-
Title: A Structural View of the Action of Escherichia coli (lacZ) β-Galactosidase Source: Biochemistry URL: [Link]
-
Title: The open-closed conformational switch in the active site of Escherichia coli beta-galactosidase (PDB ID: 1PX4) Source: RCSB Protein Data Bank URL: [Link]
Advanced Characterization Guide: Infrared Spectroscopy of 5-Deoxyarabinose
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Technical Characterization, Spectral Differentiation, and Methodological Comparison
Executive Summary: The Analytical Challenge
5-Deoxyarabinose (C₅H₁₀O₄), often encountered as 5-deoxy-L-arabinose , is a rare sugar derivative and a critical intermediate in the synthesis of nucleoside analogs and antiviral therapeutics. Unlike its parent compound, L-arabinose, the 5-deoxy variant replaces the terminal hydroxymethyl group (-CH₂OH) with a methyl group (-CH₃).
This structural modification drastically alters its physicochemical state—often shifting from a crystalline solid to a viscous, hygroscopic oil—and changes its vibrational signature. This guide provides a definitive protocol for characterizing 5-deoxyarabinose using Infrared (IR) spectroscopy, objectively comparing its efficacy against Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mechanistic Grounding: Vibrational Signature Analysis
To accurately interpret the IR spectrum of 5-deoxyarabinose, one must understand the specific vibrational modes that distinguish it from standard pentoses. The "fingerprint" of this molecule is defined by what is missing (the C5-OH bond) and what is added (the C5-Methyl group).
The "Silent" Hydroxyl vs. The "Loud" Methyl
In a standard L-arabinose spectrum, the C5 position contributes to the broad O-H stretching envelope and specific C-O stretching bands. In 5-deoxyarabinose, these are replaced by methyl group vibrations.
| Vibrational Mode | L-Arabinose (Standard) | 5-Deoxyarabinose (Target) | Diagnostic Value |
| O-H Stretch (3200–3550 cm⁻¹) | Very Broad, Intense (4 OH groups) | Broad, slightly reduced intensity (3 OH groups) | Low (Overlapping) |
| C-H Stretch (2900–3000 cm⁻¹) | Dominated by methine (CH) and methylene (CH₂) | Distinct Methyl (-CH₃) shoulder appears | High |
| Methyl Deformation (~1375–1385 cm⁻¹) | Absent | Present (Sym. CH₃ bending / "Umbrella" mode) | Critical |
| C-O Stretch (1000–1100 cm⁻¹) | Multiple bands (incl. primary C5-OH) | Loss of primary alcohol band; simplified fingerprint | Medium |
Technical Insight: The appearance of the symmetric methyl deformation band near 1380 cm⁻¹ is the most reliable IR indicator that the deoxygenation at C5 was successful.
Comparative Analysis: IR vs. NMR vs. MS
While IR is a powerful rapid screening tool, it must be contextualized within the broader analytical toolkit. The following comparison evaluates "performance" based on the specific needs of structural validation.
Table 1: Methodological Performance Matrix
| Feature | Infrared (FT-IR) | NMR (¹H / ¹³C) | Mass Spectrometry (MS) |
| Primary Utility | Functional group verification (Fingerprinting) | Exact structural elucidation & stereochemistry | Molecular weight & formula confirmation |
| Differentiation Power | Medium-High (Detects Methyl vs OH) | Very High (Maps exact connectivity) | Low (Cannot distinguish isomers easily) |
| Sample State | Flexible (Solid, Oil, Film) | Solution (Requires D₂O/DMSO) | Solution (Ionized) |
| Throughput | Rapid (< 2 mins) | Slow (15–60 mins) | Medium (5–10 mins) |
| Cost per Sample | Low | High | Medium-High |
| Limit of Detection | ~10 µg | ~1 mg | < 1 ng |
Verdict: IR is the superior choice for rapid in-process monitoring and purity assessment (checking for water/solvent), while NMR remains essential for confirming the exact stereochemical configuration (anomeric ratios).
Experimental Protocol: ATR-FTIR Characterization
Given that 5-deoxyarabinose frequently isolates as a viscous oil or syrup (unlike the crystalline L-arabinose), Attenuated Total Reflectance (ATR) is the mandatory sampling technique. Transmission methods (KBr pellets) are unsuitable due to the compound's hygroscopic nature and physical state.
Materials & Setup
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe ATR Crystal (Diamond preferred for durability).
-
Reference Standard: L-Arabinose (crystalline) for differential subtraction.
-
Cleaning Solvent: Isopropanol (avoid water to prevent background interference).
Step-by-Step Workflow
-
System Blanking: Clean the ATR crystal and collect a background spectrum (air) to remove atmospheric CO₂ and H₂O contributions.
-
Sample Loading:
-
If Oily/Viscous: Apply 10–20 µL of 5-deoxyarabinose directly onto the crystal center.
-
If Semi-Solid:[1] Use the pressure clamp to ensure uniform contact.
-
-
Acquisition:
-
Range: 4000–600 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: 32 (minimum) to reduce noise.
-
-
Data Processing:
-
Apply Baseline Correction .
-
Normalize the C-O stretching region (1050 cm⁻¹) to 1.0 absorbance units for comparison.
-
-
Validation Check: Look for the absence of the broad water band at 1640 cm⁻¹ (unless hydrated) and the presence of the methyl doublet in the CH stretching region.
Visualization of Logic & Workflow
Characterization Decision Tree
This logic flow guides the researcher from isolation to confirmed identity, prioritizing the most efficient methods first.
Figure 1: Decision logic for differentiating 5-deoxyarabinose from its parent compound using physical state and IR spectral markers.
Spectral Features Diagram
A conceptual visualization of the spectral differences between the parent sugar and the deoxy derivative.
Figure 2: Key spectral shifts expected when comparing L-Arabinose to 5-Deoxyarabinose. The green arrows indicate diagnostic features.
References
-
National Institute of Standards and Technology (NIST). (2023). Infrared Spectroscopy of Carbohydrates: A Review of the Literature. NIST Technical Series. Retrieved from [Link]
-
PubChem. (2025).[2] 5-Deoxy-D-arabinose | C5H10O4 | CID 53470544. National Library of Medicine. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for group frequency assignments).
Sources
Comparative Stability of Deoxy Sugars: Acidic vs. Alkaline Stress Profiles
[1]
Executive Summary
In drug development—particularly for nucleoside analogues, antibody-drug conjugates (ADCs), and carbohydrate-based vaccines—the stability of the glycosidic linkage is a critical quality attribute. Deoxy sugars (specifically 2-deoxy sugars like 2-deoxy-D-ribose and 2-deoxy-D-glucose) exhibit a distinct stability profile compared to their hydroxylated counterparts.
Key Takeaway: 2-Deoxy sugars are significantly more labile in acidic media but exhibit superior stability in alkaline environments regarding backbone integrity. This inversion of stability is driven by the electronic effects at the C-2 position, which dictates the energy of the transition state during hydrolysis.
This guide provides a mechanistic breakdown, comparative kinetic data, and self-validating experimental protocols to assess these stability profiles in your therapeutic candidates.
Mechanistic Foundation: The "C-2 Effect"
To predict stability, one must understand the electronic influence of the substituent at Carbon-2 (C-2).
Acidic Instability (The Inductive Effect)
Acid hydrolysis of glycosides proceeds via an A-1 mechanism (unimolecular heterolysis). The rate-determining step is the formation of a cyclic oxocarbenium ion intermediate.
-
Normal Sugars (C2-OH): The hydroxyl group at C-2 is electron-withdrawing (inductive effect,
). This destabilizes the positively charged oxocarbenium transition state, slowing down the reaction. -
Deoxy Sugars (C2-H): The hydrogen atom is less electron-withdrawing than a hydroxyl group. Consequently, the oxocarbenium ion is more stable (lower energy transition state), leading to a hydrolysis rate that can be 1,000–2,000 times faster than corresponding glucopyranosides.
Alkaline Stability (Resistance to -Elimination)
In alkaline media, sugars typically degrade via enolization followed by
-
RNA vs. DNA: This is the classic example. RNA (with C2-OH) rapidly hydrolyzes in base because the C2-alkoxide attacks the phosphodiester backbone.
-
Deoxy Sugars: Lacking the C2-OH, 2-deoxy sugars cannot form the specific alkoxide intermediate required for this rapid intramolecular cleavage, rendering the glycosidic bond and the polymer backbone significantly more stable in base.[1]
Visualization: Acid Hydrolysis Pathway
The following diagram illustrates the critical oxocarbenium pathway that renders 2-deoxy sugars acid-labile.
Caption: A-1 Mechanism of acid hydrolysis. The rate-limiting formation of the oxocarbenium ion is accelerated in deoxy sugars due to reduced inductive destabilization.
Comparative Stability Data
The table below synthesizes kinetic trends for glycosidic bond hydrolysis. Note that "Relative Rate" is normalized to Methyl
| Parameter | Methyl | Methyl 2-deoxy- | Mechanistic Driver |
| Acid Hydrolysis Rate ( | 1.0 | ~2,000 | C2 Inductive Effect |
| Activation Energy ( | High (~30-35 kcal/mol) | Lower (~25-28 kcal/mol) | Transition State Stabilization |
| Primary Acid Degradant | 5-HMF (slow formation) | Levulinic Acid (rapid formation via 5-HMF bypass) | Dehydration Pathway |
| Alkaline Stability | Low (Susceptible to | High (Resistant to | Absence of C2 leaving group |
Experimental Protocols (Self-Validating Systems)
To rigorously compare stability in your own lab, use these stress-testing protocols. These are designed to be self-validating by including internal controls and specific quenching steps to freeze the reaction profile.
Protocol A: Acid Hydrolysis Kinetics (HPLC-UV/RI)
Objective: Determine the half-life (
-
Preparation: Prepare a 10 mM stock of the analyte (e.g., 2-deoxy-D-glucose) and a Control (e.g., D-glucose) in water.
-
Acid Initiation: Mix stock 1:1 with 2N HCl (Final [HCl] = 1N). Incubate at 60°C in a thermomixer.
-
Validation Step: Include an internal standard (e.g., Xylitol) that is acid-stable to correct for injection volume errors.
-
-
Sampling: At
mins, remove 100 µL aliquots. -
Quenching: Immediately neutralize with 100 µL of 1M Tris-Base (pH 10) or cold 1N NaOH. Critical: Verify pH is ~7.0 using micro-pH strips to prevent alkaline degradation artifacts.
-
Analysis: Inject onto a Rezex RCM-Monosaccharide or Aminex HPX-87H column.
-
Mobile Phase: 5 mM H2SO4 (isocratic).
-
Detection: RI (Refractive Index) for sugars; UV (210 nm) for degradation products like Levulinic Acid.
-
Protocol B: Alkaline Stress & Isomerization
Objective: Assess susceptibility to Lobry de Bruyn-Alberda van Ekenstein (LdA) transformation.
-
Incubation: Dissolve analyte in 0.1 N NaOH. Incubate at 40°C for 4 hours.
-
Monitoring: Unlike acid hydrolysis, bond cleavage is slow. Monitor for isomerization (e.g., Glucose
Fructose Mannose). -
Quenching: Neutralize with 1N HCl.
-
Assay: Use High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) (e.g., Dionex CarboPac PA1). This is the only method sensitive enough to separate the epimers formed during alkaline stress.
Workflow Visualization
The following flowchart outlines the decision tree for stability testing, ensuring no data artifacts are introduced during the quenching phase.
Caption: Experimental workflow for comparative stress testing. Note the specific quenching reagents to prevent "overshoot" degradation.
Implications for Drug Development
-
Formulation pH: Liquid formulations containing 2-deoxy sugar moieties (e.g., certain cardiac glycosides or nucleoside antivirals) must avoid pH < 4.0. Even mild acidity can trigger shelf-life failure due to glycosidic hydrolysis.
-
ADC Linkers: If designing an Antibody-Drug Conjugate where the payload is linked via a carbohydrate, avoid 2-deoxy sugars if the linker is intended to be stable in the lysosome (acidic pH 5.0). Conversely, this lability can be exploited for acid-cleavable linker designs.
-
DNA Storage: The stability of 2-deoxyribose in base allows DNA to be stored in TE buffer (pH 8.0) or alkaline lysis solutions (pH > 12) without backbone cleavage, a process that would destroy RNA.
References
-
Overend, W. G., et al. (1962). Reactions of Glycosides: The Acid Hydrolysis of Methyl 2-Deoxy-α-D-glucopyranoside. Journal of the Chemical Society.
-
Capon, B. (1969). Mechanism in Carbohydrate Chemistry. Chemical Reviews.
-
Liotta, L. J., et al. (2012). The stability of DNA and RNA in acidic and alkaline solutions. Journal of Chemical Education.
-
BeMiller, J. N. (1967). Acid-catalyzed hydrolysis of glycosides. Advances in Carbohydrate Chemistry.
-
Yang, H., et al. (2013). Production of Levulinic Acid from 2-Deoxyribose. Industrial & Engineering Chemistry Research.
Sources
Safety Operating Guide
Physicochemical Profiling and Causality in Waste Management
As a Senior Application Scientist, I frequently observe that while researchers meticulously plan their syntheses and biological assays, end-of-lifecycle chemical management is often treated as an afterthought. For specialized carbohydrate derivatives like 5-Deoxyarabinose (commonly utilized as its enantiomer 5-Deoxy-L-arabinose), establishing a self-validating disposal protocol is not merely about regulatory compliance—it is a critical component of operational excellence and environmental stewardship.
This guide provides a comprehensive, causality-driven framework for the safe handling and disposal of 5-Deoxyarabinose, ensuring your laboratory maintains the highest standards of safety and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness).
To design an effective disposal strategy, we must first understand the physical and chemical nature of the material. 5-Deoxy-L-arabinose is a highly soluble, hygroscopic pentose derivative used extensively as an intermediate in sapropterin synthesis and as a potent β-galactosidase inhibitor (1)[1].
Because it is often utilized in complex biochemical assays, its waste streams are frequently contaminated with organic solvents, biological buffers, or active microbial agents. Table 1 summarizes the key properties that dictate its disposal pathways.
Table 1: Physicochemical Properties of 5-Deoxy-L-arabinose (CAS: 13039-56-0)
| Property | Value | Operational & Disposal Relevance |
| Molecular Formula | C₅H₁₀O₄ | Dictates combustion stoichiometry; burns cleanly into CO₂ and H₂O. |
| Molecular Weight | 134.13 g/mol | Used for precise molarity calculations during waste dilution. |
| Density | 1.315 g/cm³ | Influences phase separation behavior in mixed liquid waste carboys. |
| Boiling Point | ~294.5 °C | High boiling point indicates low volatility and minimal inhalation risk at room temperature. |
| Solubility | High (Water, DMSO, Methanol) | Readily forms aqueous/organic solutions, complicating phase-based separation. |
Waste Segregation and Disposal Workflow
The core principle of laboratory waste management is segregation at the source . Mixing incompatible waste streams not only violates federal guidelines but can trigger dangerous exothermic reactions. The following diagram maps the validated decision tree for 5-Deoxyarabinose disposal.
Decision matrix for 5-Deoxyarabinose waste segregation and regulatory-compliant disposal routes.
Step-by-Step Standard Operating Procedures (SOP)
Phase 1: Satellite Accumulation Area (SAA) Setup
Federal EPA and OSHA guidelines mandate that all chemical waste be segregated into compatible, sealable containers within a designated SAA at or near the point of generation (2)[2].
-
Action: Designate a specific, labeled area in the fume hood or safety cabinet. Use chemically resistant secondary containment bins (e.g., polyethylene trays) that can hold 110% of the largest waste container's volume.
-
Causality: Immediate segregation prevents cross-contamination with incompatible chemicals (such as strong oxidizers), which could cause spontaneous ignition.
-
Verification: Inspect SAA containers weekly for leaks. Ensure containers are transferred to the central waste facility within 3 days of becoming full (3)[3].
Phase 2: Solid and Powder Waste Execution
-
Action: Never dispose of 5-Deoxyarabinose powder in standard municipal trash. Instead, dissolve the solid residue in a combustible solvent (e.g., waste ethanol or methanol) and transfer it to a designated hazardous waste carboy.
-
Causality: 5-Deoxyarabinose is a stable organic compound. Dissolving it in a combustible solvent ensures that when it reaches the chemical incinerator, it undergoes complete thermal oxidation. This requires processing in a facility equipped with an afterburner and scrubber to prevent the release of unburned organic particulates (4)[4].
-
Verification: Visually confirm complete dissolution before sealing the waste carboy to prevent dangerous pressure buildup from undissolved clumping.
Phase 3: Aqueous and Liquid Waste Execution
-
Action:
-
Organic Mixtures: If the sugar is mixed with organic solvents (e.g., DMSO), route it strictly to hazardous liquid waste.
-
Aqueous Buffers: If the solution is purely aqueous, adjust the pH to 7.0–9.0. If the concentration is <2% and local environmental regulations permit, drain disposal with a 10-fold volumetric flush of water is acceptable (5)[5].
-
-
Causality: Dilute, pH-neutral carbohydrate solutions are readily degraded by biological wastewater treatment facilities. However, organic solvent mixtures disrupt municipal microbial processing and must be incinerated.
-
Verification: Use calibrated pH strips or a pH meter to validate the 7.0–9.0 range prior to authorizing any drain disposal.
Phase 4: Contaminated Packaging Management
-
Action: Triple-rinse all glass vials or plastic containers that held 5-Deoxyarabinose with an appropriate solvent (e.g., water or ethanol). Collect the first rinse as hazardous waste.
-
Causality: The first rinse captures >90% of the residual chemical. Isolating it minimizes the volume of hazardous waste generated while rendering the container safe for standard glass/solid disposal.
-
Verification: Deface or remove the original chemical label completely before placing the clean container in the laboratory's broken glass or solid waste box.
Accidental Spill Management & Decontamination
In the event of an accidental spill of 5-Deoxyarabinose, execute the following rapid-response protocol:
-
Isolate: Secure the area and don appropriate PPE (nitrile gloves, safety goggles, lab coat).
-
Contain: For solid spills, sweep up the powder carefully to avoid generating airborne dust. For liquid spills, absorb with an inert material (e.g., vermiculite or dry sand).
-
Decontaminate: Wash the spill surface with warm water and a mild detergent, as the compound is highly water-soluble.
-
Dispose: Place all used absorbent materials and contaminated PPE into a sealed hazardous waste bag for incineration (6)[6].
References
-
2-氨基-5,6-二甲基-4-羟基嘧啶 | 3977-23-9 (Contains 5-Deoxy-L-arabinose synthesis & disposal data) Source: molaid.com URL:[Link]
-
Hazardous Waste Disposal Guide - Research Areas Source: dartmouth.edu URL:[Link]
-
Laboratory Hazardous Waste Disposal Guidelines Source: cwu.edu URL:[Link]
-
OSHA Compliance For Laboratories Source: usbioclean.com URL:[Link]
Sources
- 1. echemi.com [echemi.com]
- 2. usbioclean.com [usbioclean.com]
- 3. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 4. 2-氨基-5,6-二甲基-4-羟基嘧啶 - CAS号 3977-23-9 - 摩熵化学 [molaid.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. keyorganics.net [keyorganics.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
